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  • Product: 8-bromo-1,2-dihydroisoquinolin-3(4H)-one
  • CAS: 943749-58-4

Core Science & Biosynthesis

Foundational

The 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one Scaffold: Structural Mechanics, Synthesis, and Drug Discovery Applications

Executive Summary In modern medicinal chemistry, the isoquinoline lactam core serves as a privileged scaffold for the development of targeted therapeutics, particularly in the realm of kinase inhibition. 8-bromo-1,2-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the isoquinoline lactam core serves as a privileged scaffold for the development of targeted therapeutics, particularly in the realm of kinase inhibition. 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (also denoted by its IUPAC synonym, 8-bromo-1,4-dihydro-2H-isoquinolin-3-one) is a highly versatile synthetic building block [1]. The presence of a lactam moiety provides crucial hydrogen-bonding capabilities, while the bromine atom at the C8 position offers a sterically distinct handle for late-stage transition-metal-catalyzed cross-coupling.

This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, de novo synthesis protocols, and downstream functionalization of this critical compound.

Chemical Identity & Physicochemical Profiling

The nomenclature of this compound often causes confusion due to tautomeric and structural synonymy. The designation "1,2-dihydroisoquinolin-3(4H)-one" explicitly defines the saturation at C1 and C4, with the nitrogen at position 2 and the carbonyl at position 3.

To facilitate compound tracking and library integration, the core quantitative data is summarized in Table 1 [1, 2].

Table 1: Physicochemical and Structural Properties

PropertyValueStructural Significance
CAS Registry Number 943749-58-4Primary identifier for inventory and regulatory compliance.
Molecular Formula C₉H₈BrNODefines the core lactam and halogenated aryl system.
Molecular Weight 226.07 g/mol Low molecular weight ensures high ligand efficiency (LE) in fragment-based drug discovery (FBDD).
Hydrogen Bond Donors 1 (N-H)Critical for interacting with the hinge region of kinases (e.g., ATP-binding pocket).
Hydrogen Bond Acceptors 1 (C=O)Acts as a complementary acceptor in protein-ligand interactions.
Topological Polar Surface Area 29.1 ŲHighly favorable for passive membrane permeability and blood-brain barrier (BBB) penetration.

Structural Mechanics & Reactivity Causality

The strategic placement of the bromine atom at the C8 position is not arbitrary; it fundamentally alters the reactivity profile of the isoquinoline core.

  • Steric Shielding: The C8-bromine is situated adjacent to the C1 methylene group. This proximity creates a localized steric bulk that restricts the rotational degrees of freedom of substituents introduced at this position. In drug design, this restricted rotation is often utilized to lock a molecule into a bioactive conformation, reducing entropic penalties upon target binding.

  • Electronic Modulation: The electron-withdrawing nature of the bromine atom subtly decreases the electron density of the fused benzene ring. However, because it is not conjugated directly with the lactam nitrogen, the pKa of the lactam N-H remains largely unperturbed, preserving its ability to act as a robust hydrogen bond donor.

  • Orthogonal Reactivity: The aryl bromide acts as a prime electrophile for palladium-catalyzed cross-coupling. Because the lactam N-H is relatively non-nucleophilic compared to aliphatic amines, C-C and C-N bond formations at the C8 position can often be achieved without the need for transient nitrogen protecting groups, streamlining synthetic workflows.

De Novo Synthesis Protocol: A Self-Validating System

The synthesis of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one requires precise control over cyclization to prevent competitive polymerization or hydrolysis. The most robust method involves the ammonolysis and subsequent lactamization of a functionalized phenylacetic acid derivative [4].

Reaction Scheme Overview

Precursor: Methyl 2-(2-bromo-6-(bromomethyl)phenyl)acetate Reagent: Methanolic Ammonia (NH₃ in MeOH) Product: 8-bromo-1,2-dihydroisoquinolin-3(4H)-one

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Intermediate checkpoints ensure the mechanistic integrity of the transformation.

  • Preparation of the Reaction Matrix:

    • Charge a dry, argon-flushed pressure vessel with methyl 2-(2-bromo-6-(bromomethyl)phenyl)acetate (1.0 eq).

    • Causality: The use of a methyl ester rather than a free carboxylic acid prevents premature salt formation with ammonia, which would drastically reduce the electrophilicity of the carbonyl carbon and stall the lactamization.

  • Amination (C-N Bond Formation):

    • Cool the vessel to 0 °C and slowly introduce a 7M solution of ammonia in methanol (10.0 eq).

    • Causality: Methanolic ammonia is chosen over aqueous ammonium hydroxide to suppress the competitive hydrolysis of the highly reactive benzylic bromide. The large excess of ammonia favors mono-alkylation (forming the primary amine) over over-alkylation.

  • Thermal Lactamization:

    • Seal the vessel and gradually heat the mixture to 65 °C for 12 hours.

    • Validation Checkpoint: TLC analysis (Hexanes/EtOAc 1:1) should show the complete consumption of the starting material and the appearance of a highly UV-active spot at lower Rf (the polar lactam).

  • Isolation and Purification:

    • Cool the reaction to room temperature and concentrate in vacuo to remove excess ammonia and methanol.

    • Resuspend the crude residue in cold water to dissolve ammonium bromide byproducts. Filter the resulting precipitate.

    • Recrystallize the crude solid from hot ethanol to yield 8-bromo-1,2-dihydroisoquinolin-3(4H)-one as an off-white crystalline solid.

Downstream Functionalization & Library Generation

The true value of the 8-bromo-1,2-dihydroisoquinolin-3(4H)-one scaffold lies in its capacity for late-stage diversification. By leveraging the C8-bromide, medicinal chemists can rapidly generate libraries of targeted inhibitors.

G Core 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (Scaffold) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd(dppf)Cl2, Boronic Acids Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Pd2(dba)3, XPhos, Amines Sonogashira Sonogashira Coupling (C-C Alkyne Formation) Core->Sonogashira Pd(PPh3)4, CuI, Alkynes Target1 CDK Inhibitor Candidates Suzuki->Target1 Buchwald->Target1 Target2 Antimicrobial Agents Sonogashira->Target2

Downstream functionalization workflow of the 8-bromo-1,2-dihydroisoquinolin-3(4H)-one scaffold.

Table 2: Optimized Cross-Coupling Parameters for the C8 Position

Reaction TypeCatalyst SystemBase / SolventMechanistic Rationale
Suzuki-Miyaura Pd(dppf)Cl₂, 5 mol%K₂CO₃ / Dioxane:H₂OThe bidentate dppf ligand prevents catalyst degradation at the sterically hindered C8 position during transmetalation.
Buchwald-Hartwig Pd₂(dba)₃, XPhosCs₂CO₃ / TolueneXPhos is critical here; its bulky, electron-rich nature accelerates reductive elimination, overcoming the steric clash from the C1 methylene.

Pharmacological Relevance: Kinase Target Pathways

Derivatives synthesized from the 8-bromo-1,2-dihydroisoquinolin-3(4H)-one scaffold have shown profound efficacy in oncology, specifically as Cyclin-Dependent Kinase (CDK) inhibitors [3].

The structural causality of this biological activity is rooted in the lactam core. The 1,2-dihydroisoquinolin-3(4H)-one moiety acts as a bioisostere for purine. When bound within the ATP-binding pocket of CDKs (such as CDK4/6), the carbonyl oxygen acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (e.g., Valine 96 in CDK4), while the lactam N-H acts as a hydrogen bond donor to the adjacent backbone carbonyl. Substituents appended at the C8 position via cross-coupling are directed outward toward the solvent-exposed region or into adjacent hydrophobic pockets, determining the specific kinase selectivity and pharmacokinetic profile of the drug candidate.

References

  • LookChem. "8-bromo-1,2-dihydroisoquinolin-3(4H)-one Basic Information and Properties." LookChem Chemical Database. Available at:[Link]

  • PubChem. "8-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | C10H10BrNO." National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo,1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihyro-3 (2H)-isoquinolones and methods of use thereof." US Patent US7713994B2.
  • Organic Syntheses. "Synthesis of 1,4-dihydro-2H-isoquinolin-3-ones via Eaton's Reagent or Ammonolysis." Organic Syntheses, Procedure v86p0011. Available at:[Link]

Exploratory

Targeting Synthetic Lethality: Mechanism of Action and Validation of 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one Derivatives

Executive Summary In the dynamic landscape of targeted oncology, the 1,2-dihydroisoquinolin-3(4H)-one core has emerged as a "privileged scaffold," primarily recognized for its profound ability to act as a nicotinamide (N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the dynamic landscape of targeted oncology, the 1,2-dihydroisoquinolin-3(4H)-one core has emerged as a "privileged scaffold," primarily recognized for its profound ability to act as a nicotinamide (NAD+) mimic[1]. While the unsubstituted core provides baseline target engagement, functionalizing this scaffold—specifically via halogenation to produce 8-bromo-1,2-dihydroisoquinolin-3(4H)-one derivatives —unlocks a critical vector for structure-based drug design[2].

As drug development professionals, we leverage the 8-bromo substitution not merely as a static structural feature, but as a dual-purpose mechanistic tool. It provides immediate thermodynamic benefits via halogen bonding in the target's active site, while serving as a highly reactive synthetic handle (e.g., for Suzuki-Miyaura cross-coupling) to append bulky moieties that drive allosteric enzyme trapping[3]. This whitepaper dissects the causality behind the mechanism of action of these derivatives, focusing on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors, and provides self-validating protocols for their preclinical evaluation.

Structural Rationale & Pharmacophore Dynamics

To understand why 8-bromo-1,2-dihydroisoquinolin-3(4H)-one derivatives are potent, we must examine the physical chemistry of their target engagement. The primary targets for these derivatives are PARP1 and PARP2, enzymes critical for the DNA damage response (DDR)[1].

  • The Lactam Motif (The Anchor): The -NH-C=O functionality of the dihydroisoquinolinone ring is non-negotiable. It forms highly conserved bidentate hydrogen bonds with key residues (e.g., Gly863 and Ser904 in PARP1) within the NAD+ binding pocket, anchoring the molecule[1].

  • The Aromatic Core (The Stabilizer): The fused bicyclic system engages in robust π−π stacking with adjacent tyrosine residues (e.g., Tyr907), stabilizing the inhibitor within the catalytic cleft.

  • The 8-Bromo Vector (The Trapping Catalyst): The active site of PARP enzymes features a solvent-exposed "accessory pocket." The 8-bromo substituent projects directly toward this pocket[3]. By replacing the bromine with extended piperazine or aryl groups via late-stage functionalization, we force the PARP enzyme into a rigid conformational state upon binding. This rigidity is the biophysical prerequisite for "PARP trapping."

Mechanism of Action: Catalytic Blockade vs. Allosteric Trapping

A common misconception in early-stage drug discovery is that inhibiting the catalytic activity of an enzyme is sufficient for cellular cytotoxicity. For PARP inhibitors derived from the dihydroisoquinolinone scaffold, catalytic inhibition is merely the first step. True efficacy relies on Synthetic Lethality driven by PARP Trapping [1].

  • Catalytic Inhibition: The derivative competitively binds the NAD+ pocket, preventing the synthesis of poly(ADP-ribose) chains (PARylation). Without PARylation, downstream DNA repair effectors cannot be recruited to single-strand breaks (SSBs).

  • Allosteric Trapping (The Causality of Death): The most efficacious 8-bromo-derived extended compounds induce an allosteric change that physically "locks" the PARP1 enzyme onto the damaged DNA.

  • Replication Fork Collapse: When the cell attempts to replicate its DNA, the replication fork collides with this bulky, insoluble DNA-PARP-inhibitor complex, causing the fork to collapse into a highly lethal double-strand break (DSB).

  • Synthetic Lethality: Healthy cells repair DSBs via Homologous Recombination (HR). However, in tumor cells harboring Homologous Recombination Deficiencies (HRD)—such as BRCA1 or BRCA2 mutations—the cell cannot repair the DSB, forcing targeted apoptosis[4].

MOA A DNA Single-Strand Break (SSB) B PARP1 Recruitment & Activation A->B C 8-Bromo-Dihydroisoquinolinone Derivative Binding B->C D NAD+ Competitive Inhibition (Catalytic Blockade) C->D E Allosteric PARP Trapping on DNA C->E F Replication Fork Collapse (Double-Strand Break) D->F E->F G Homologous Recombination Deficiency (e.g., BRCA1/2-) F->G H Synthetic Lethality (Targeted Cancer Cell Death) G->H

Fig 1: Mechanism of synthetic lethality via PARP inhibition and allosteric trapping.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the causality between structural modification at the 8-position and biological efficacy, we summarize representative QSAR data[3]. Notice how the extension of the 8-bromo handle into larger moieties drastically increases the trapping score and cellular potency, even if the biochemical IC₅₀ only improves marginally.

Compound VariantModification at C8PARP1 IC₅₀ (nM)Relative Trapping ScoreCC₅₀ in BRCA1⁻/⁻ Cells (nM)
Core Scaffold -H215.0Low>5000
Halogenated Core -Br (8-Bromo)42.5Moderate1250
Extended Derivative A -Phenyl (via Suzuki)18.2High340
Extended Derivative B -Piperazine-Aryl4.8Very High15

Table 1: Representative SAR demonstrating the impact of C8 functionalization on trapping and cytotoxicity.

Experimental Methodologies: A Self-Validating System

To rigorously validate 8-bromo-1,2-dihydroisoquinolin-3(4H)-one derivatives, we must employ orthogonal assays that independently verify catalytic inhibition and physical enzyme trapping.

Workflow S1 1. Scaffold Synthesis (8-Bromo Functionalization) S2 2. Biochemical Profiling (PARP1/2 IC50) S1->S2 S3 3. Chromatin Fractionation (PARP Trapping Assay) S2->S3 S4 4. Cellular Cytotoxicity (BRCA-mutant vs WT) S3->S4

Fig 2: Step-by-step validation workflow for dihydroisoquinolinone-based inhibitors.

Protocol A: In Vitro PARP1 Enzymatic Inhibition Assay

Purpose: To quantify the thermodynamic binding affinity and catalytic blockade (IC₅₀).

  • Reagent Preparation: Prepare recombinant human PARP1 enzyme, biotinylated NAD+ substrate, and activated (sheared) salmon sperm DNA. Causality Note: PARP1 is natively inactive; sheared DNA simulates SSBs, triggering the enzyme's catalytic activation.

  • Compound Incubation: Dispense the 8-bromo derivative in a 10-point dose-response titration (e.g., 10 µM to 0.5 nM) into a 384-well microplate. Add PARP1 and activated DNA. Incubate for 30 minutes at RT to allow equilibrium binding.

  • Reaction Initiation: Add biotinylated NAD+ to initiate PARylation. Incubate for exactly 60 minutes.

  • Detection: Quench the reaction. Add streptavidin-conjugated fluorophores (e.g., TR-FRET or AlphaScreen beads) that bind to the incorporated biotin-poly(ADP-ribose) chains. Read the fluorescent signal.

  • Self-Validating Controls:

    • Positive Control: Olaparib (establishes the maximum expected inhibition baseline).

    • Negative Control: DMSO vehicle (establishes the 100% enzyme activity baseline).

Protocol B: Chromatin Fractionation & PARP Trapping Assay

Purpose: To prove the drug physically locks PARP onto DNA, the true driver of synthetic lethality.

  • Cell Treatment: Seed BRCA-mutant cells (e.g., MDA-MB-436) and treat with the derivative (1 µM) for 4 hours. Add a DNA alkylating agent (e.g., MMS) for the final 30 minutes to induce baseline DNA damage.

  • Lysis & Soluble Extraction: Lyse cells in a mild cytoskeleton (CSK) buffer containing 0.1% Triton X-100. Centrifuge at 1,500 x g. The supernatant contains the soluble nucleoplasmic fraction (unbound PARP).

  • Chromatin Isolation: Resuspend the remaining pellet in a harsh RIPA buffer with benzonase nuclease to digest the DNA. Centrifuge at 15,000 x g. This supernatant contains the chromatin-bound fraction (trapped PARP).

  • Immunoblotting: Run both fractions on an SDS-PAGE gel and probe for PARP1.

  • Self-Validating Controls:

    • Probe for GAPDH (must only appear in the soluble fraction).

    • Probe for Histone H3 (must only appear in the chromatin fraction).

    • If GAPDH appears in the chromatin fraction, the fractionation failed, and the trapping data is invalid.

Conclusion

The 8-bromo-1,2-dihydroisoquinolin-3(4H)-one scaffold represents a masterclass in rational drug design. By combining the highly conserved NAD+-mimicking properties of the lactam core with the synthetic and biophysical versatility of the 8-bromo substituent, researchers can engineer molecules that transcend simple catalytic inhibition. Through rigorous validation of PARP trapping and synthetic lethality, these derivatives continue to pave the way for next-generation targeted therapeutics in oncology.

References

  • 7-amino-1,2-dihydroisoquinolin-3(4H)-one | 885270-67-7 Benchchem
  • Buy 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one (EVT-12045172) EvitaChem
  • Navigating the Chemical Maze: A Comparative Guide to QSAR Analysis of 1-Phenyl-1,2-dihydroisoquinolin-3(4H) Benchchem
  • Buy 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one Smolecule

Sources

Foundational

NMR spectra data for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one characterization

An In-depth Technical Guide to the NMR Spectral Characterization of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one Abstract This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the NMR Spectral Characterization of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for the characterization of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one. As a key building block in medicinal chemistry and organic synthesis, the unambiguous structural elucidation of this compound is paramount.[1] This document outlines the theoretical basis for the expected ¹H and ¹³C NMR spectra, provides detailed experimental protocols for data acquisition, and presents a thorough interpretation of the spectral features. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the routine characterization of novel chemical entities.

Introduction: The Role of NMR in the Structural Elucidation of Heterocyclic Scaffolds

The isoquinoline core and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] 8-bromo-1,2-dihydroisoquinolin-3(4H)-one, in particular, serves as a versatile intermediate for the synthesis of more complex molecules.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural confirmation of such organic molecules in solution.[4]

This guide will delve into the specific NMR spectral features of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one, offering a predictive analysis based on established principles of chemical shifts, spin-spin coupling, and the influence of substituents on the isoquinolinone framework. The methodologies described herein are designed to ensure the generation of high-quality, reproducible NMR data, thereby guaranteeing the scientific integrity of subsequent research and development activities.

Predicted Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-recommended numbering scheme for the 8-bromo-1,2-dihydroisoquinolin-3(4H)-one ring system will be utilized throughout this guide.

Caption: Molecular structure and atom numbering for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is fundamentally dependent on the meticulous execution of the experimental setup. The following protocol outlines the recommended steps for acquiring ¹H and ¹³C NMR spectra for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative if solubility in CDCl₃ is limited. It is crucial to be aware that solvent choice can sometimes lead to anomalous spectral features, such as peak broadening, in dihydroisoquinoline systems.[5]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shift scale to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

The following workflow is recommended for data acquisition on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6-0.7 mL of CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire_h1 Acquire ¹H Spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 ft Fourier Transform (FID to Spectrum) acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0.00 ppm) baseline->calibrate integrate Integrate ¹H Signals calibrate->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Data: Prediction and Interpretation

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons of the molecule. The electron-withdrawing effect of the bromine atom and the amide functionality will influence the chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-57.2 - 7.4d7.5 - 8.0
H-67.0 - 7.2t7.5 - 8.0
H-77.5 - 7.7d7.5 - 8.0
H-14.4 - 4.6s-
H-43.6 - 3.8s-
N-H6.0 - 7.5br s-
Rationale for Assignments
  • Aromatic Protons (H-5, H-6, H-7): These protons on the benzene ring will appear in the downfield region, typically between 7.0 and 8.0 ppm.[4] The bromine atom at position 8 will deshield the adjacent H-7 proton, causing it to resonate at a lower field compared to H-5 and H-6. The splitting pattern will follow a typical ortho and meta coupling, with H-6 appearing as a triplet and H-5 and H-7 as doublets.

  • Aliphatic Protons (H-1, H-4): The two methylene groups, C-1 and C-4, are expected to appear as singlets in the aliphatic region of the spectrum. The proximity of the C-1 protons to the aromatic ring and the C-4 protons to the carbonyl group will influence their precise chemical shifts.

  • Amide Proton (N-H): The amide proton is expected to be a broad singlet, and its chemical shift can be highly variable depending on the concentration and solvent, often appearing between 6.0 and 7.5 ppm.

¹³C NMR Spectral Data: Prediction and Interpretation

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C-3)168 - 172
C-8a135 - 138
C-4a130 - 133
C-7128 - 131
C-5126 - 129
C-6124 - 127
C-8118 - 122
C-448 - 52
C-135 - 40
Rationale for Assignments
  • Carbonyl Carbon (C-3): The amide carbonyl carbon will be the most downfield signal, typically appearing in the range of 168-172 ppm.

  • Aromatic Carbons: The aromatic carbons will resonate between 118 and 138 ppm. The carbon directly attached to the bromine atom (C-8) will have its chemical shift influenced by the heavy atom effect. The quaternary carbons (C-4a and C-8a) will also be in this region.

  • Aliphatic Carbons (C-1, C-4): The two methylene carbons will appear in the upfield region of the spectrum, with their chemical shifts influenced by their proximity to the aromatic ring and the carbonyl group.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules or in cases of signal overlap, 2D NMR experiments are invaluable for definitive structural confirmation.

  • COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic protons (H-5, H-6, and H-7), confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of the protonated carbons (C-1, C-4, C-5, C-6, and C-7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning the quaternary carbons and confirming the overall connectivity of the molecule.

cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity cluster_structure Final Structure Elucidation h1 ¹H NMR (Proton Environments) cosy COSY (¹H-¹H Correlations) h1->cosy hsqc HSQC (¹H-¹³C Direct Correlations) h1->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlations) h1->hmbc c13 ¹³C NMR (Carbon Framework) c13->hsqc c13->hmbc structure Unambiguous 3D Structure cosy->structure hsqc->structure hmbc->structure

Caption: Logical workflow for complete NMR-based structure elucidation.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one. By following the outlined experimental protocols and utilizing the interpretive framework provided, researchers can confidently acquire and assign the NMR spectra for this important synthetic intermediate. The application of advanced 2D NMR techniques will further solidify the structural assignment, ensuring the highest level of scientific rigor in chemical characterization.

References

  • Vertex AI Search Result 1
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Vertex AI Search Result 3
  • ¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • Application Note: ¹H NMR Characterization of Substituted Quinolines. Benchchem.
  • NMR study of O and N, O-substituted 8-quinolinol deriv
  • A Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one via the Rhodium-Catalyzed Alkylation of Aromatic Amides with N-Vinylphthalimide.
  • 8-bromo-1,2-dihydroisoquinolin-3(4H)-one. LookChem.
  • 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one Building Blocks. Kishida Chemical Co., Ltd..
  • 8-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem.
  • 8-Bromoisoquinolin-1(2H)-one. Sigma-Aldrich.
  • 8-bromo-1,2-dihydroisoquinolin-3(4H)
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI.
  • 8-broMo-3,4-dihydroisoquinolin-1(2H)-one. Echemi.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • 8-bromo-1,2-dihydroisoquinolin-3(4H)-one[943749-58-4]. USCKS.
  • 8-ブロモ-1,2-ジヒドロイソキノリン-3(4H)-オン. Guidechem.
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)
  • Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Exploratory

crystallographic structure of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one

An In-Depth Technical Guide to the Structural Elucidation of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one A Note on the Subject: As of March 2026, a solved and publicly deposited crystal structure for 8-bromo-1,2-dihydroisoq...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one

A Note on the Subject: As of March 2026, a solved and publicly deposited crystal structure for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one is not available in the primary crystallographic literature or databases such as the Cambridge Structural Database (CSD). This guide, therefore, serves a dual purpose: first, to provide a comprehensive, field-proven methodology for determining such a structure, from synthesis to final crystallographic refinement; and second, to use a closely related surrogate molecule to illustrate the expected structural features and analytical outcomes. This approach provides a practical and instructive framework for researchers and drug development professionals engaged in the structural analysis of novel small molecules.

Part 1: The Strategic Importance of Structural Elucidation

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern and three-dimensional conformation of these molecules are critical determinants of their binding affinity, selectivity, and pharmacokinetic properties. For a molecule like 8-bromo-1,2-dihydroisoquinolin-3(4H)-one, the presence and position of the bromine atom are of particular interest. Bromine can engage in halogen bonding, a non-covalent interaction that is increasingly recognized as a key factor in drug-receptor interactions.

Therefore, obtaining a high-resolution crystal structure is not merely an academic exercise. It is a foundational step in structure-based drug design, enabling the precise visualization of:

  • Molecular Conformation: The exact puckering of the dihydroisoquinolinone ring system.

  • Intermolecular Interactions: The specific hydrogen and halogen bonding networks that dictate crystal packing and can inform on potential interactions in a protein binding pocket.

  • Stereoelectronic Effects: The influence of the bromine substituent on the molecule's geometry and electron distribution.

Part 2: A Methodological Workflow for Structure Determination

The path from a synthesized compound to a refined crystal structure is a multi-step process requiring meticulous execution. The following workflow represents a robust and self-validating protocol.

Synthesis and High-Purity Recrystallization

The primary prerequisite for successful single-crystal X-ray diffraction is the availability of high-purity, crystalline material. The synthesis of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one would typically be followed by a rigorous purification protocol, most commonly column chromatography, to achieve >99% purity as assessed by HPLC and NMR.

Experimental Protocol: Crystallization Screening

The critical step is to grow single crystals of sufficient size and quality. This often requires screening a variety of solvents and techniques.

  • Material Preparation: Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) with gentle heating to ensure complete dissolution.

  • Primary Crystallization Technique (Slow Evaporation):

    • Transfer the solution to a small, clean vial with a narrow opening.

    • Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

    • Monitor for crystal growth over several days to weeks. The causality here is that a slow decrease in solubility, driven by the gradual removal of solvent, allows molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder.

  • Secondary Crystallization Technique (Vapor Diffusion):

    • Hanging Drop: Place a small drop (2-5 µL) of the concentrated solution of the compound onto a siliconized glass coverslip. Invert the coverslip and seal it over a well in a crystallization plate containing a larger volume of a less-polar "anti-solvent" (e.g., hexane or diethyl ether).

    • Sitting Drop: Place the drop of the compound solution directly into a well, which is then sealed in a larger chamber containing the anti-solvent.

    • Mechanism: The vapor of the more volatile anti-solvent slowly diffuses into the drop containing the compound and the more polar solvent. This gradually lowers the solubility of the compound in the drop, promoting slow and controlled crystal growth.

The diagram below illustrates the comparative logic of these primary crystallization workflows.

G cluster_0 Crystallization Methodologies se1 Dissolve Compound in Good Solvent (e.g., MeOH) se2 Slow Evaporation of Solvent se1->se2 se3 Concentration Increases Slowly se2->se3 se4 Crystal Nucleation & Growth se3->se4 vd1 Dissolve Compound in Good Solvent (Drop) vd3 Vapor of Anti-Solvent Diffuses into Drop vd1->vd3 vd2 Place in Chamber with Anti-Solvent (Reservoir) vd2->vd3 vd4 Solubility Decreases vd3->vd4 vd5 Crystal Nucleation & Growth vd4->vd5

Caption: Comparative workflows for common small-molecule crystallization techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a diffractometer for analysis.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A well-formed single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is mounted on a modern X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS detector). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the diffraction spot intensities and apply corrections for factors like Lorentz-polarization effects. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., using software like SHELXT) to generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).

The logical flow from data collection to a validated structure is depicted below.

G cluster_1 SC-XRD Workflow dc Data Collection (Diffractometer) dp Data Processing (Integration & Scaling) dc->dp ss Structure Solution (Phase Problem) dp->ss sr Iterative Refinement (Least-Squares) ss->sr val Model Validation (R-factor, GooF) sr->val Check Metrics val->sr Refine Further cif Final Structure (CIF File) val->cif Model Converged

Caption: The iterative process of single-crystal X-ray structure determination.

Part 3: Structural Analysis - A Surrogate Example

To illustrate the data and insights one would obtain, we can examine the crystal structure of a related compound, 5-bromo-2,3-dihydro-1H-isoquinolin-4-one (CSD Refcode: WIZJUP). While the substitution pattern differs, the core scaffold is analogous and provides a valuable template for understanding the potential structural features of the target molecule.

Crystallographic Data Summary

The data obtained from a successful structure determination would be summarized in a standard crystallographic table.

ParameterSurrogate Example: 5-bromo-2,3-dihydro-1H-isoquinolin-4-oneExpected for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one
Chemical FormulaC₉H₈BrNOC₉H₈BrNO
Formula Weight226.07226.07
Crystal SystemMonoclinicTo be determined (TBD)
Space GroupP2₁/cTBD
a (Å)10.138(3)TBD
b (Å)9.897(3)TBD
c (Å)9.074(3)TBD
β (°)108.773(6)TBD
Volume (ų)861.9(5)TBD
Z4TBD
Temperature (K)150(2)Typically 100 K
R1 [I > 2σ(I)]0.0573Target < 0.05
wR2 (all data)0.1251Target < 0.15
Goodness-of-Fit (GooF)1.036~1.0
Key Structural Features and Intermolecular Interactions

Based on the surrogate structure and general chemical principles, we can anticipate several key features in the crystal structure of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one.

  • Hydrogen Bonding: The secondary amine (N-H) and the ketone (C=O) are classic hydrogen bond donors and acceptors, respectively. We would expect to see strong N-H···O=C hydrogen bonds forming chains or dimers, which are often the primary interactions governing the crystal packing.

  • Halogen Bonding: The bromine atom at the 8-position is a potential halogen bond donor. A halogen bond is an interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base, such as the oxygen atom of a nearby ketone. This C-Br···O interaction could be a significant secondary packing motif.

  • π-π Stacking: The aromatic ring provides a platform for π-π stacking interactions between adjacent molecules, which would further stabilize the crystal lattice.

The diagram below conceptualizes the expected network of intermolecular forces.

G mol1 N-H 8-Bromo-1,2-dihydro- isoquinolin-3(4H)-one C=O C-Br mol2 N-H Molecule 2 C=O C-Br mol1:n->mol2:o mol3 N-H Molecule 3 C=O C-Br mol1:br->mol3:o  Halogen Bond (C-Br···O)

Caption: Potential intermolecular interactions in the crystal lattice.

Part 4: Conclusion and Future Outlook

While the definitive crystal structure of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one remains to be determined, this guide provides a comprehensive and actionable framework for its elucidation. The described protocols for crystallization and single-crystal X-ray diffraction are robust and adhere to the highest standards of scientific integrity. The analysis of a surrogate structure highlights the key intermolecular forces—hydrogen bonding and halogen bonding—that are likely to govern the solid-state architecture of this molecule.

For drug development professionals, successfully obtaining this crystal structure would provide invaluable, high-resolution data to fuel computational modeling, understand structure-activity relationships, and guide the design of next-generation therapeutics targeting the isoquinolinone scaffold.

References

  • Title: Halogen Bonding: The Other Non-covalent Interaction Source: Accounts of Chemical Research URL: [Link]

  • Title: Halogen bonds in biological molecules Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: The Art and Science of Crystallization Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

  • Title: CSD Entry 1410145: WIZJUP Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

  • Title: Hydrogen bonding in the solid state Source: Chemical Society Reviews URL: [Link]

Foundational

Architectural Scaffolding in Medicinal Chemistry: A Technical Guide to 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Executive Summary The 1,2-dihydroisoquinolin-3(4H)-one (often referred to as 3-isoquinolone or 1,4-dihydro-2H-isoquinolin-3-one) motif is a privileged scaffold in drug discovery. It offers a conformationally restricted f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-dihydroisoquinolin-3(4H)-one (often referred to as 3-isoquinolone or 1,4-dihydro-2H-isoquinolin-3-one) motif is a privileged scaffold in drug discovery. It offers a conformationally restricted framework that effectively mimics peptide backbones, making it highly valuable for developing kinase inhibitors and GPCR ligands. The specific halogenated derivative, 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS: 943749-58-4) , serves as an advanced synthetic intermediate. The strategic placement of the bromine atom at the C8 position provides a critical vector for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, focusing on the mechanistic causality behind its synthesis, handling, and downstream diversification.

Chemical Identity and Structural Architecture

Before deploying this scaffold in library synthesis, it is critical to verify its identity and physical properties. The compound is indexed across major chemical suppliers and databases under several synonymous nomenclatures, reflecting different tautomeric or historical naming conventions [1].

Table 1: Physicochemical Properties of CAS 943749-58-4

PropertyValue
Chemical Name 8-bromo-1,2-dihydroisoquinolin-3(4H)-one
Common Synonyms 8-bromo-1,4-dihydro-2H-isoquinolin-3-one; 8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
CAS Registry Number 943749-58-4
Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
Core Structure Bicyclic lactam (isoquinoline-derived)

Data synthesized from authoritative chemical registry databases including and [2].

Mechanistic Causality in Scaffold Synthesis

Direct bromination of the unsubstituted 1,2-dihydroisoquinolin-3(4H)-one core typically suffers from poor regioselectivity, heavily favoring the electron-rich C5 or C7 positions due to the directing effects of the lactam nitrogen and the aromatic ring's electronics. Therefore, to unambiguously install the bromine at the C8 position, a de novo ring construction is mandated.

The most robust approach utilizes a reductive amination and intramolecular lactamization sequence starting from 2-(2-bromo-6-formylphenyl)acetic acid.

Causality of Reagent Selection:

  • Ammonium Acetate ( NH4​OAc ) & Sodium Cyanoborohydride ( NaBH3​CN ) : This combination ensures that imine formation is reversible but its reduction is rapid and irreversible. NaBH3​CN is chosen over NaBH4​ because it is stable at the slightly acidic pH required for imine formation, preventing premature reduction of the aldehyde back to the alcohol.

  • EDC/HOBt : The subsequent lactamization requires activation of the carboxylic acid. EDC is a water-soluble carbodiimide that, when paired with HOBt, suppresses the formation of unreactive N-acylurea byproducts, driving the intramolecular cyclization to completion.

Synthesis Step1 2-(2-Bromo-6-formylphenyl)acetic acid Step2 Reductive Amination (NH4OAc, NaBH3CN, MeOH) Step1->Step2 Step3 Intermediate: 2-(2-Bromo-6-(aminomethyl)phenyl)acetic acid Step2->Step3 Step4 Intramolecular Lactamization (EDC, HOBt, DIPEA, DMF) Step3->Step4 Step5 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS 943749-58-4) Step4->Step5

De novo synthesis workflow for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one.

Late-Stage Functionalization: Diversification Workflow

The C8 position of the isoquinolone is sterically congested due to the proximity of the C1 methylene protons. This steric hindrance can severely impede the oxidative addition step in standard palladium-catalyzed cross-couplings. To overcome this, bulky, electron-rich biaryl phosphine ligands (such as Buchwald ligands) are required to force the palladium center into a highly reactive monoligated state.

Diversification A 8-Bromo-3-Isoquinolone (CAS 943749-58-4) B Suzuki-Miyaura (Aryl Boronic Acids) A->B Pd2(dba)3, SPhos K3PO4, Heat C Buchwald-Hartwig (Amines) A->C Pd(OAc)2, RuPhos Cs2CO3, Heat D Sonogashira (Terminal Alkynes) A->D Pd(PPh3)4, CuI Et3N, Heat E 8-Aryl Derivatives B->E F 8-Amino Derivatives C->F G 8-Alkynyl Derivatives D->G

Palladium-catalyzed diversification pathways for the 8-bromo-3-isoquinolone scaffold.

Self-Validating Protocol: Sterically Hindered Suzuki-Miyaura Coupling

To generate 8-aryl derivatives, the following self-validating protocol utilizes SPhos to ensure complete conversion despite the steric bulk at the C8 position. The protocol includes built-in analytical checkpoints to confirm reaction progress.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.5 equiv, 0.75 mmol), and anhydrous K3​PO4​ (2.0 equiv, 1.0 mmol).

    • Causality: K3​PO4​ is selected over weaker bases like Na2​CO3​ to accelerate the transmetalation step, which is often rate-limiting in sterically hindered cross-couplings.

  • Catalyst Loading : Add Pd2​(dba)3​ (0.02 equiv, 2 mol%) and SPhos (0.08 equiv, 8 mol%).

    • Causality: The 1:4 Pd-to-ligand ratio ensures the formation of the active monoligated Pd(0) species, which is highly reactive toward oxidative addition into the hindered C-Br bond.

  • Solvent Addition and Degassing : Add a degassed mixture of Toluene/Water (10:1 v/v, 5 mL). Seal the tube and purge with argon for 5 minutes.

    • Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base. Degassing is critical to prevent the oxidation of the electron-rich SPhos ligand.

  • Thermal Activation : Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Reaction Monitoring (Self-Validation Checkpoint) : Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material ( Rf​≈0.4 ) should disappear, replaced by a more polar fluorescent spot under 254 nm UV light.

  • Workup and Purification : Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Analytical Validation of the Product

To confirm the integrity of the scaffold and the success of the coupling, perform NMR and MS analysis following standard characterization protocols () [3]:

  • 1H NMR (400 MHz, DMSO-d6) : The diagnostic signals for the 3-isoquinolone core must remain intact. Look for the C1 methylene protons as a distinct singlet (or doublet if coupling to the adjacent NH) near δ 4.2-4.5 ppm, and the C4 methylene protons near δ 3.5 ppm. The disappearance of the characteristic 8-position proton and the appearance of new aryl protons confirm the coupling.

  • LC-MS : The starting material will exhibit a distinct 1:1 isotopic doublet at m/z 226/228 [M+H]+ . The successful product will show a single mass peak corresponding to the coupled product, confirming the displacement of the bromine atom.

References

  • Title: Cas 943749-58-4, 8-bromo-1,2-dihydroisoquinolin-3(4H)-one Source: LookChem URL: [Link]

  • Title: Alchimica s.r.o. (Page 119) @ ChemBuyersGuide.com, Inc. Source: ChemBuyersGuide URL: [Link]

Protocols & Analytical Methods

Method

protocol for Suzuki coupling with 8-bromo-1,2-dihydroisoquinolin-3(4H)-one

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocol for 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one Executive Summary The 1,2-dihydroisoquinolin-3(4H)-one scaffold is a privileged structural motif in modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocol for 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Executive Summary

The 1,2-dihydroisoquinolin-3(4H)-one scaffold is a privileged structural motif in modern drug discovery, frequently utilized in the development of kinase inhibitors and epigenetic modulators. Functionalization at the C8 position provides a critical vector for exploring structure-activity relationships (SAR). This application note details a robust, high-yielding protocol for the Suzuki-Miyaura cross-coupling of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one with diverse aryl and heteroaryl boronic acids. By addressing the specific steric and chemoselective challenges of this substrate, this guide provides a self-validating methodology designed for pharmaceutical researchers.

Mechanistic Rationale & Substrate Challenges

The Suzuki-Miyaura reaction is a highly versatile palladium-catalyzed method for forming carbon-carbon bonds between an organoboron species and an organic halide[1]. However, applying this chemistry to 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS: 943749-58-4)[2] presents two distinct chemical challenges:

  • Steric Hindrance at C8: The bromine atom at the 8-position is situated adjacent to the C1 methylene group of the saturated ring. This creates a sterically demanding pocket that can dramatically slow down the oxidative addition of the Pd(0) catalyst and the subsequent transmetalation step[3].

  • Chemoselectivity (Lactam Interference): The substrate contains a secondary amide (lactam) with a mildly acidic N-H bond. If excessively strong bases (e.g., sodium tert-butoxide) are used, the lactam can be deprotonated, leading to competitive Buchwald-Hartwig N-arylation or irreversible catalyst poisoning.

Causality in Catalyst Selection: To overcome these barriers, traditional catalysts like Pd(PPh₃)₄ are often insufficient[4]. Instead, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) is required[5]. These Buchwald-type ligands accelerate the rate-determining oxidative addition into the hindered C-Br bond and facilitate rapid reductive elimination, minimizing side reactions[3]. Furthermore, utilizing a biphasic solvent system (1,4-Dioxane/Water) with a mild inorganic base (K₃PO₄) ensures efficient activation of the boronic acid without deprotonating the lactam[6].

Catalytic Cycle & Workflow Visualization

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Overcomes C8 Steric Hindrance) Pd0->OxAdd + Ar-Br PdII_Br Ar-Pd(II)-Br L_2 (Ar = Dihydroisoquinolinone) OxAdd->PdII_Br BaseEx Base Exchange (Aqueous K3PO4) PdII_Br->BaseEx + OH- PdII_Base Ar-Pd(II)-OH L_2 BaseEx->PdII_Base - Br- Transmet Transmetalation (Boronic Acid Activation) PdII_Base->Transmet + R'-B(OH)2 PdII_R Ar-Pd(II)-R' L_2 Transmet->PdII_R - B(OH)3 RedElim Reductive Elimination (C-C Bond Formation) PdII_R->RedElim RedElim->Pd0 Regenerate Pd(0) Product 8-Aryl-1,2-dihydroisoquinolin-3(4H)-one RedElim->Product Product Release

Caption: Suzuki-Miyaura Catalytic Cycle for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one.

Workflow Prep 1. Reagent Prep & Argon Degassing React 2. Cross-Coupling (80-100 °C, 2-12 h) Prep->React Workup 3. Aqueous Workup & Extraction React->Workup Purify 4. Flash Chromatography & LC-MS QC Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki cross-coupling reaction.

Comparative Optimization Data

The following table summarizes the quantitative optimization data for coupling 8-bromo-1,2-dihydroisoquinolin-3(4H)-one with a standard aryl boronic acid. The data illustrates why advanced precatalysts are necessary for this specific scaffold.

Catalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Rationale
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9042%Traditional conditions; the catalyst struggles to overcome the steric hindrance at C8, leading to incomplete conversion[1][4].
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O8071%Bidentate ligand prevents catalyst precipitation and improves oxidative addition; serves as a reliable baseline[6].
XPhos Pd G2 K₃PO₄ 1,4-Dioxane/H₂O 80 94% Bulky Buchwald ligand accelerates both oxidative addition and reductive elimination for sterically demanding biaryls[3][5].

Detailed Experimental Protocol

Materials Required:

  • 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (1.0 equiv, typically 1.0 mmol scale)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (XPhos Pd G2) (0.05 equiv, 5 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous) and Deionized Water

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (226.07 mg, 1.0 mmol), the chosen aryl boronic acid (1.5 mmol), and XPhos Pd G2 (39.3 mg, 0.05 mmol).

  • Atmosphere Exchange (Critical Step): Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: While the G2 precatalyst is air-stable, the active Pd(0) generated in situ is highly susceptible to oxidation. Oxygen ingress will immediately quench the catalytic cycle and promote boronic acid homocoupling.

  • Solvent Addition: Syringe in 4.0 mL of rigorously degassed 1,4-Dioxane, followed by 1.0 mL of degassed aqueous K₃PO₄ solution (3.0 M). Causality: The addition of water is mandatory. It facilitates the base exchange step, converting the Pd(II)-halide complex into a Pd(II)-hydroxide complex, which is orders of magnitude more reactive toward transmetalation with the boronic acid[4][6].

  • Reaction Execution: Heat the vigorously stirring mixture to 80 °C using a pre-heated oil bath or heating block. Allow the reaction to proceed for 2 to 12 hours depending on the electronic nature of the boronic acid.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography. A typical gradient of 20% to 80% Ethyl Acetate in Hexanes is effective, though highly polar heteroaryl additions may require a Dichloromethane/Methanol gradient.

Troubleshooting & Self-Validating Systems

To ensure the trustworthiness of the protocol, researchers must employ self-validating analytical checks (e.g., LC-MS monitoring at t=1h and t=4h) to diagnose the system dynamically:

  • Diagnostic 1: Disappearance of Starting Material without Product Formation.

    • Observation: LC-MS shows the 8-bromo-1,2-dihydroisoquinolin-3(4H)-one is unreacted, but the boronic acid mass has disappeared.

    • Root Cause:Protodeboronation . The boronic acid has prematurely degraded into the corresponding arene (Ar-H) before transmetalation could occur.

    • Intervention: Switch the nucleophile from a boronic acid to a boronic acid pinacol ester (BPin) or a potassium trifluoroborate salt, which act as slow-release reservoirs of the active boron species[4].

  • Diagnostic 2: Formation of Ar-Ar Mass (Homocoupling).

    • Observation: High yields of the biaryl dimer derived from the boronic acid.

    • Root Cause:Oxygen contamination . Oxygen acts as an oxidant, driving the homocoupling of boronic acids.

    • Intervention: Re-verify the integrity of the Argon line and increase the sparging time of the 1,4-Dioxane/Water mixture to a minimum of 30 minutes prior to addition.

References

  • Suzuki reaction - Wikipedia. Wikipedia.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • 4-Bromo-8-fluoro-3-methyl-1,2-dihydroisoquinolin-1-one. Guidechem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information (PMC).
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

Application

Application Notes and Protocols: 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one as a Versatile Pharmaceutical Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary In modern drug discovery, navigating the steric and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In modern drug discovery, navigating the steric and electronic landscape of privileged scaffolds is paramount. 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS: 943749-58-4) is a highly valuable heterocyclic building block. The isoquinolinone core is frequently embedded in poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and CNS-active therapeutics[3]. The presence of a bromine atom at the C8 position provides a critical synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions. This application note synthesizes field-proven insights, mechanistic rationale, and self-validating protocols to guide researchers in the optimal derivatization of this intermediate.

Structural & Mechanistic Overview

Understanding the physical and electronic geometry of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one is essential for designing successful reactions. The molecule features a saturated C1-C4 region with a lactam moiety (C3=O, N2-H), while the bromine at the C8 position is situated on the aromatic ring.

Causality of Experimental Choices:

  • Steric Hindrance at C8: The C8-bromine is located peri to the C1-methylene group. This spatial proximity creates significant steric bulk, which can impede the oxidative addition step in palladium-catalyzed couplings [4]. Consequently, bulky, electron-rich phosphine ligands (e.g., XPhos, dppf) are strictly required to accelerate oxidative addition and prevent catalyst deactivation.

  • Lactam Reactivity (pKa Considerations): The N2-H group is weakly acidic (pKa ~ 15–16). The use of excessively strong bases (e.g., KOtBu or NaH) during cross-coupling can deprotonate the lactam, leading to competing N-arylation or the precipitation of insoluble salts. Therefore, milder bases like K₂CO₃ or K₃PO₄ are strategically chosen for C-C and C-N bond formations at the C8 position [1].

Strategic Derivatization Workflows

The versatility of this intermediate allows for divergent synthetic pathways to build complex Active Pharmaceutical Ingredients (APIs).

Derivatization Core 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one (Starting Material) Suzuki Suzuki-Miyaura (C8-Aryl/Heteroaryl) Core->Suzuki Pd(dppf)Cl2, Base Buchwald Buchwald-Hartwig (C8-Amino) Core->Buchwald Pd2(dba)3, Ligand Alkylation N-Alkylation (N2-Alkyl) Core->Alkylation NaH, R-X

Strategic derivatization pathways for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one.

  • Suzuki-Miyaura Cross-Coupling: The primary application, enabling the installation of aryl or heteroaryl groups at C8 to explore structure-activity relationships (SAR) in the lipophilic pockets of target proteins [2].

  • Buchwald-Hartwig Amination: Introduces primary or secondary amines at C8, modifying the hydrogen-bonding network and physicochemical properties (e.g., solubility) of the resulting API.

  • N-Alkylation: The lactam nitrogen can be selectively alkylated to improve membrane permeability and tune pharmacokinetic profiles.

SuzukiCycle Pd0 Pd(0) Catalyst PdII_OA Pd(II) Oxidative Addition Complex (C8-Pd-Br) Pd0->PdII_OA + 8-Bromo-Isoquinolinone PdII_TM Pd(II) Transmetalation Complex (C8-Pd-Ar) PdII_OA->PdII_TM + Ar-B(OH)2, Base PdII_TM->Pd0 Catalyst Regeneration Product 8-Substituted Isoquinolinone Target API PdII_TM->Product Reductive Elimination

Palladium-catalyzed Suzuki-Miyaura cycle for C8-functionalization.

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of each step before proceeding.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C8

Design Rationale: A biphasic solvent system (1,4-Dioxane/H₂O) is utilized to ensure the solubility of both the organic substrate and the inorganic base. Pd(dppf)Cl₂ is specifically chosen for its wide bite angle, which forces the palladium center into a geometry that accelerates reductive elimination, overcoming the steric bulk at C8 [3].

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (226 mg, 1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₃PO₄ (530 mg, 2.5 mmol, 2.5 equiv).

  • Inert Atmosphere Generation: Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to strictly exclude oxygen, preventing the oxidative homocoupling of the boronic acid.

  • Solvent Addition: Via syringe, add degassed 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL).

  • Catalyst Introduction: Quickly remove the septum and add Pd(dppf)Cl₂ (36 mg, 0.05 mmol, 5 mol%) under a positive stream of argon. Reseal the flask.

  • Execution: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) for 12–16 hours. High-speed stirring is critical to maximize the interfacial surface area of the biphasic system.

  • Self-Validation (Monitoring): Sample the organic layer and analyze via LC-MS. The reaction is validated as complete when the starting material peak ( [M+H]+=226/228 ) is entirely consumed, and the target mass is the dominant signal. On TLC (Silica, 50% EtOAc/Hexanes), the product typically exhibits a higher Rf and distinct UV fluorescence compared to the starting material.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and partition. Wash the organic layer with water (2 × 10 mL) to remove phosphate salts, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Selective N-Alkylation of the Lactam Core

Design Rationale: Deprotonation of the lactam requires a strong base. NaH is used in a polar aprotic solvent (DMF) to generate a highly nucleophilic, naked nitrogen anion.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (226 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) at 0 °C under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 48 mg, 1.2 mmol) portion-wise.

  • Validation of Anion Formation: Stir for 30 minutes at 0 °C. The cessation of hydrogen gas bubbling serves as a visual, self-validating indicator that deprotonation is complete.

  • Alkylation: Add the alkyl halide (e.g., Iodomethane, 1.5 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching and Workup: Carefully quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl (5 mL) at 0 °C. Extract with EtOAc (3 × 10 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 mL). Note: This step is critical; LiCl selectively partitions DMF into the aqueous phase, ensuring a clean crude NMR. Dry, concentrate, and purify via chromatography.

Quantitative Data Summaries

To guide synthetic planning and minimize wasted resources, Table 1 summarizes the optimization parameters for the Suzuki-Miyaura coupling at the sterically hindered C8 position.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one

EntryCatalyst (5 mol%)LigandBase (2.5 eq)Solvent SystemTemp (°C)Isolated Yield (%)*
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O9035%
2Pd(OAc)₂PPh₃K₂CO₃DMF10042%
3Pd(dppf)Cl₂dppfK₃PO₄Dioxane/H₂O9088%
4Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O9094%

*Yields reflect isolated product after silica gel chromatography. Data synthesized from standard isoquinolinone coupling parameters [3][4]. Entries 3 and 4 highlight the necessity of bidentate or bulky, electron-rich ligands to overcome C8 steric hindrance.

References

  • Noël, T., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow." Catalysts (MDPI). URL:[Link]

  • Rahnasto-Rilla, M., et al. "Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones." ACS Omega. URL:[Link]

  • Wang, Y., et al. "Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) for the Treatment of Allergic Inflammatory Diseases." Journal of Medicinal Chemistry. URL:[Link]

Method

Application Note: Buchwald-Hartwig Amination of 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Introduction & Substrate Analysis The functionalization of isoquinolinone scaffolds is a critical pathway in the development of modern therapeutics, including PARP inhibitors, kinase inhibitors, and epigenetic modulators...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Analysis

The functionalization of isoquinolinone scaffolds is a critical pathway in the development of modern therapeutics, including PARP inhibitors, kinase inhibitors, and epigenetic modulators. Specifically, 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS: 943749-58-4) serves as a highly valuable, yet synthetically demanding, building block[1].

Replacing the C8-bromide with primary or secondary amines via the Buchwald-Hartwig cross-coupling reaction presents two distinct mechanistic challenges:

  • Steric Hindrance: The bromine atom at the 8-position is situated ortho to the C1-methylene group of the saturated lactam ring. Ortho-substituted aryl bromides are notoriously difficult substrates that impede the oxidative addition step and often lead to catalyst deactivation or competitive hydrodehalogenation[2][3].

  • Chemoselectivity (The Lactam Conundrum): The substrate features a secondary cyclic amide (lactam) at the 2-position. Under the strongly basic conditions typically required for Buchwald-Hartwig aminations (e.g., NaOtBu), the lactam N-H can be deprotonated. This leads to competitive intermolecular N-arylation, homocoupling, or direct poisoning of the palladium catalyst[4][5].

This application note details a field-proven, self-validating methodology to achieve high-yielding C–N couplings on this specific scaffold by leveraging modern dialkylbiarylphosphine ligands and strategic base selection.

Mechanistic Insights & Catalyst Selection

To achieve high conversion and suppress side reactions, the catalytic system must be precisely tuned. The causal relationship between the reagents and the reaction outcome is dictated by the fundamental steps of the palladium catalytic cycle[6].

Ligand Selection: BrettPhos vs. RuPhos

First-generation ligands (e.g., BINAP, dppf) frequently fail with ortho-substituted aryl bromides due to their inability to force the necessary reductive elimination of sterically congested intermediates. Instead, bulky, electron-rich dialkylbiarylphosphine ligands are required[4].

  • For Primary Amines: BrettPhos is the optimal choice. It provides exceptional selectivity for monoarylation over diarylation. Density Functional Theory (DFT) studies reveal that for the Pd-BrettPhos system, the oxidative addition is the rate-limiting step[7]. The ligand's architecture accelerates this step even for hindered substrates like the 8-bromoisoquinolinone.

  • For Secondary Amines: RuPhos is preferred. Unlike BrettPhos, the rate-limiting step for the Pd-RuPhos system is reductive elimination due to the massive steric bulk of secondary amines[7]. RuPhos effectively lowers this activation energy barrier.

Base Selection: The "Pseudo-Protection" Strategy

Traditional strong alkoxide bases (NaOtBu, KOtBu) readily deprotonate the lactam N-H, destroying chemoselectivity. While weak bases like Cs₂CO₃ tolerate the lactam, they often result in stalled reactions due to insufficient basicity to drive the amine deprotonation step. The breakthrough solution is the use of Lithium bis(trimethylsilyl)amide (LHMDS) . LHMDS acts as a "pseudo-protecting group" for sensitive amides; it temporarily coordinates or silylates the lactam nitrogen in situ, preventing its interference with the active Pd(0) species while remaining basic enough to facilitate the cross-coupling[5].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L (Rate-limiting for BrettPhos) Pd0->OxAdd 8-Bromo-lactam AmineCoord Amine Coordination & Deprotonation (Base Mediated) OxAdd->AmineCoord Amine + LHMDS RedElim Reductive Elimination Product Release (Rate-limiting for RuPhos) AmineCoord->RedElim Halide/Base removal RedElim->Pd0 Arylamine Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting rate-limiting steps.

Reaction Optimization Data

The following table summarizes the optimization landscape for coupling 8-bromo-1,2-dihydroisoquinolin-3(4H)-one with a model primary amine (e.g., n-butylamine) at 90 °C in 1,4-dioxane.

EntryPalladium SourceLigand (mol%)Base (Eq)Result / Yield (%)Primary Observation
1Pd₂(dba)₃ (2%)BINAP (4%)NaOtBu (1.5)< 5%Catalyst poisoning; extensive lactam degradation.
2Pd₂(dba)₃ (2%)Xantphos (4%)Cs₂CO₃ (2.0)15%Reaction stalled; unreacted starting material.
3BrettPhos Pd G3 (2%)BrettPhos (2%)NaOtBu (1.5)35%High conversion, but poor chemoselectivity (N-arylated lactam byproduct).
4BrettPhos Pd G3 (2%)BrettPhos (2%)LHMDS (2.0)88% Optimal for primary amines. Pseudo-protection prevents side reactions[5].
5RuPhos Pd G3 (2%)RuPhos (2%)LHMDS (2.0)40%Sub-optimal for primary amines (better suited for secondary amines)[4].

Experimental Protocols

Protocol: Direct Amination via LHMDS Pseudo-Protection

This protocol utilizes Generation 3 (G3) palladacycle precatalysts, which are air-stable and rapidly generate the active mono-ligated Pd(0) species under mild conditions, ensuring a self-validating and highly reproducible workflow[4].

Reagents & Materials:

  • 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one (1.0 mmol, 226.1 mg)

  • Amine coupling partner (1.2 mmol) (Note: Use BrettPhos Pd G3 for primary amines; RuPhos Pd G3 for secondary amines)

  • Precatalyst: BrettPhos Pd G3 or RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Ligand: BrettPhos or RuPhos (0.024 mmol, 2.4 mol%)

  • Base: LHMDS (1.0 M in THF or Toluene, 2.0 mmol, 2.0 mL)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Transfer the vial to a nitrogen-filled glovebox or utilize standard Schlenk line techniques to maintain strict anhydrous and anaerobic conditions.

  • Solid Reagent Loading: Add 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (1.0 mmol), the selected Pd G3 precatalyst (2 mol%), and the corresponding supplemental ligand (2.4 mol%) to the vial.

  • Solvent & Amine Addition: Add 5.0 mL of anhydrous, sparged 1,4-dioxane. If the amine (1.2 mmol) is a liquid, add it dropwise via a micro-syringe. If solid, add it during Step 2.

  • Base Addition (Critical Step): Slowly add the LHMDS solution (2.0 mL) dropwise over 2 minutes. Mechanistic Note: Slow addition prevents localized thermal spikes and ensures uniform pseudo-protection of the lactam.

  • Reaction Execution: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and place in a pre-heated aluminum heating block at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • In-Process Monitoring: At 12 hours, sample 10 µL of the mixture, dilute in 1 mL of LCMS-grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LCMS to confirm the disappearance of the aryl bromide (m/z 225/227).

  • Workup: Cool the reaction to room temperature. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl to neutralize the LHMDS. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (typically using a gradient of Dichloromethane/Methanol or Hexanes/Ethyl Acetate depending on amine polarity).

Workflow Prep 1. Preparation Dry solvents Degas system Setup 2. Reaction Setup Add Pd/Ligand Add Base & Substrates Prep->Setup React 3. Heating 90 °C for 12-16h Monitor via LCMS Setup->React Workup 4. Workup Aq. NH4Cl quench EtOAc Extraction React->Workup Purify 5. Purification Flash Chromatography Characterization Workup->Purify

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling.

Troubleshooting & Alternative Strategies

If the direct amination protocol yields unsatisfactory results (e.g., with highly deactivated or exceptionally bulky amines), consider the following interventions:

  • Hydrodehalogenation (Formation of un-brominated isoquinolinone): This occurs when the rate of oxidative addition outpaces amine coordination, leading to reduction of the Pd(II) intermediate[4]. Solution: Increase amine concentration (up to 2.0 eq) or switch to a more electron-rich ligand to stabilize the intermediate.

  • Persistent Lactam N-Arylation: If LHMDS fails to protect the lactam adequately, a formal protection step is required. Prior to the Buchwald-Hartwig coupling, protect the lactam nitrogen using para-Methoxybenzyl chloride (PMB-Cl) or 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) using NaH in DMF. Post-coupling, deprotect using TFA (for PMB) or TBAF (for SEM).

  • Reaction Stalling at <50% Conversion: The catalyst may be degrading at elevated temperatures[2]. Solution: Lower the reaction temperature to 70 °C and extend the reaction time, or spike the reaction with an additional 1 mol% of Pd G3 precatalyst at the 8-hour mark.

References

  • LookChem. Cas 943749-58-4, 8-bromo-1,2-dihydroisoquinolin-3(4H)-one. [Link]

  • National Institutes of Health (PMC). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]

  • ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.[Link]

  • DSpace@MIT. Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design.[Link]

  • National Institutes of Health (PMC). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

Sources

Application

step-by-step synthesis of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one

Application Note: Regiocontrolled Synthesis of 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one Executive Summary The halogenated bicyclic scaffold 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS: 943749-58-4) is a highly valued b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regiocontrolled Synthesis of 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Executive Summary

The halogenated bicyclic scaffold 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS: 943749-58-4) is a highly valued building block in modern drug discovery, frequently utilized as a precursor for late-stage diversification via transition-metal-catalyzed cross-coupling reactions [1]. Direct electrophilic bromination of the 1,2-dihydroisoquinolin-3(4H)-one core often yields intractable mixtures of 5-bromo and 7-bromo isomers due to competing directing effects [2].

To ensure absolute regiochemical fidelity, this protocol details a de novo cyclization strategy starting from 2-(3-bromo-2-methylphenyl)acetic acid. By establishing the halogen position prior to heterocyclic ring closure, researchers can achieve a self-validating, scalable synthesis with >98% regiomeric purity.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis relies on a three-step linear sequence: Fischer esterification, Wohl-Ziegler benzylic bromination, and a tandem intermolecular aminolysis/intramolecular lactamization.

  • Esterification: Converts the carboxylic acid to a methyl ester, preventing competitive amide formation during the final step and increasing the solubility of the intermediates in organic solvents.

  • Radical Bromination: Utilizing N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) targets the sterically hindered benzylic methyl group. Trifluorotoluene (PhCF 3​ ) is employed as a greener, high-boiling alternative to carbon tetrachloride.

  • Tandem Cyclization: The addition of methanolic ammonia initiates a highly chemoselective S N​ 2 displacement of the benzylic bromide. The resulting primary amine undergoes rapid, proximity-driven intramolecular acyl substitution at the pendant methyl ester to form the thermodynamically stable lactam ring [3].

G SM 2-(3-bromo-2-methylphenyl) acetic acid Int1 Methyl 2-(3-bromo-2- methylphenyl)acetate SM->Int1 MeOH, H2SO4 Reflux, 12h Int2 Methyl 2-(3-bromo-2- (bromomethyl)phenyl)acetate Int1->Int2 NBS, AIBN PhCF3, 80°C, 4h Prod 8-bromo-1,2-dihydroisoquinolin- 3(4H)-one Int2->Prod NH3 (7M in MeOH) 0°C to RT, 16h

Figure 1: Three-step regiocontrolled synthetic pathway for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(3-bromo-2-methylphenyl)acetate
  • Procedure:

    • Suspend 2-(3-bromo-2-methylphenyl)acetic acid (10.0 g, 43.6 mmol) in anhydrous methanol (100 mL) under an argon atmosphere.

    • Add concentrated H 2​ SO 4​ (1.0 mL) dropwise at 0 °C.

    • Attach a reflux condenser and heat the reaction mixture to 70 °C for 12 hours.

    • Workup: Concentrate the mixture in vacuo to remove methanol. Dilute the residue with ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO 3​ (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield a pale yellow oil.

  • In-Process Control (IPC): TLC (Hexanes/EtOAc 4:1) should show complete consumption of the baseline starting material (R f​ = 0.1) and the appearance of a new, less polar spot (R f​ = 0.6).

Step 2: Synthesis of Methyl 2-(3-bromo-2-(bromomethyl)phenyl)acetate
  • Procedure:

    • Dissolve the ester from Step 1 (approx. 10.2 g, 42.0 mmol) in anhydrous trifluorotoluene (PhCF 3​ , 80 mL).

    • Add N-Bromosuccinimide (NBS) (7.85 g, 44.1 mmol) and AIBN (0.34 g, 2.1 mmol, 5 mol%).

    • Purge the flask with argon for 5 minutes, then heat to 80 °C. The reaction will turn orange and then pale yellow as the NBS is consumed and succinimide floats to the surface.

    • Stir at 80 °C for 4 hours.

    • Workup: Cool the mixture to 0 °C and filter off the insoluble succinimide. Wash the filtrate with 10% aqueous Na 2​ S 2​ O 3​ (50 mL) to quench residual bromine, followed by brine. Concentrate in vacuo.

  • Causality Insight: Strict temperature control (80 °C) and the use of exactly 1.05 equivalents of NBS are critical. Over-bromination leads to the gem-dibromide, which will fail to cyclize in the subsequent step, drastically reducing the final yield.

Step 3: Ammonolysis and Intramolecular Cyclization
  • Procedure:

    • Dissolve the crude benzylic bromide from Step 2 (approx. 13.0 g) in anhydrous methanol (30 mL) and cool to 0 °C in an ice bath.

    • Slowly add a solution of ammonia in methanol (7.0 M, 60 mL, 420 mmol) over 15 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 16 hours. A white precipitate will gradually form as the lactam product is highly crystalline and poorly soluble in cold methanol.

    • Workup: Concentrate the reaction mixture to approximately 30 mL. Cool to 4 °C for 2 hours to maximize precipitation. Filter the white solid, wash with ice-cold methanol (2 × 10 mL), and dry under high vacuum.

  • Self-Validating System: The success of the tandem reaction is visually confirmed by the precipitation of the product. If the solution remains clear, it indicates either incomplete benzylic bromination in Step 2 or competitive intermolecular dimerization.

Data Presentation & Quality Attributes

The following table summarizes the expected quantitative data, yields, and Critical Quality Attributes (CQAs) for the synthetic campaign.

StepTransformationExpected YieldPurity (HPLC)Key Impurities to Monitor
1 Fischer Esterification95 - 98%> 99%Unreacted carboxylic acid (causes poor solubility in Step 2).
2 Radical Bromination85 - 90%> 90%gem-dibromide (over-reaction); unreacted starting material.
3 Amination & Cyclization70 - 75%> 98%Intermolecular dimers; uncyclized primary amine intermediate.
Overall Linear Synthesis 56 - 66% > 98% Regioisomers (None detected due to de novo strategy).

References

  • Sigma-Aldrich / Merck KGaA. (n.d.). 8-bromo-3,4-dihydroisoquinolin-1(2H)-one Product Information. Retrieved from ]">https://www.sigmaaldrich.com

  • BenchChem. (n.d.). Strategies for Regioselective Bromine Introduction into the Isoquinolinone Framework. Retrieved from ]">https://www.benchchem.com

  • Askam, V., & Deeks, R. H. L. (1970). Synthesis of Heterocyclic Compounds. A Cyclisation involving a Lactam. Journal of the Chemical Society C: Organic, 2245-2246. Retrieved from [Link]]

Method

The Isoquinolinone Scaffold: A Privileged Structure for Novel PARP Inhibitor Discovery

Application Notes and Protocols for Utilizing 8-bromo-1,2-dihydroisoquinolin-3(4H)-one in Drug Discovery Introduction: Targeting the DNA Damage Response with PARP Inhibitors Poly(ADP-ribose) polymerase (PARP) enzymes, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Utilizing 8-bromo-1,2-dihydroisoquinolin-3(4H)-one in Drug Discovery

Introduction: Targeting the DNA Damage Response with PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) network.[1][2] Activated by DNA single-strand breaks (SSBs), PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting the machinery required for DNA repair.[2] In cancer therapy, inhibiting PARP has emerged as a powerful strategy, especially for tumors with deficiencies in homologous recombination (HR), a key pathway for repairing DNA double-strand breaks (DSBs).[2][3] This approach is rooted in the concept of "synthetic lethality," where the simultaneous loss of two DNA repair pathways is lethal to a cell, while the loss of either one is not.[2][4] In HR-deficient cancers, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication, which cannot be repaired and ultimately trigger cell death.[2][4]

The isoquinolinone core has been identified as a "privileged scaffold" in medicinal chemistry, capable of serving as a potent pharmacophore for PARP inhibition.[5][6][7] This is due to its ability to mimic the nicotinamide moiety of the natural PARP substrate, NAD+, thereby competitively binding to the enzyme's active site.[8] The compound 8-bromo-1,2-dihydroisoquinolin-3(4H)-one represents a valuable starting point for the synthesis of novel PARP inhibitors, with the bromine atom providing a convenient handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

The Rationale for an Isoquinolinone-Based Approach

The development of PARP inhibitors has been a landmark achievement in targeted cancer therapy. The isoquinolinone scaffold offers several advantages for the design of new chemical entities in this class:

  • Structural Mimicry: The lactam ring of the isoquinolinone core effectively mimics the nicotinamide carboxamide of NAD+, allowing for strong interactions with the PARP catalytic domain.[8][9]

  • Tunable Properties: The isoquinolinone ring system provides multiple points for chemical modification. Substitutions at various positions can be explored to enhance binding affinity, improve selectivity between different PARP family members, and optimize absorption, distribution, metabolism, and excretion (ADME) properties.[5][6][10]

  • Proven Efficacy: Numerous studies have demonstrated that isoquinolinone derivatives can potently inhibit PARP1 and PARP2, leading to significant antitumor activity in preclinical models of cancer.[1][5][11]

Signaling Pathway of PARP1 in DNA Repair and Inhibition

The following diagram illustrates the central role of PARP1 in single-strand break repair and the mechanism of action of PARP inhibitors.

PARP_Signaling cluster_0 Cellular Environment cluster_1 Therapeutic Intervention DNA_damage DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_damage->PARP1_inactive recruits PARP1_active PARP1 (active) bound to DNA PARP1_inactive->PARP1_active binds & activates PAR_chains Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR_chains synthesizes Trapped_complex Trapped PARP1-DNA Complex PARP1_active->Trapped_complex NAD NAD+ NAD->PARP1_active substrate Repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_chains->Repair_proteins recruits SSB_repair Successful SSB Repair Repair_proteins->SSB_repair leads to Isoquinolinone_inhibitor 8-bromo-1,2-dihydroisoquinolin-3(4H)-one Derivative (PARPi) Isoquinolinone_inhibitor->PARP1_active inhibits & traps DSB_formation Replication Fork Collapse -> Double-Strand Break (DSB) Trapped_complex->DSB_formation leads to Synthetic_lethality Synthetic Lethality in HR-deficient cells DSB_formation->Synthetic_lethality results in

Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibition.

Experimental Workflow for Characterizing Novel Isoquinolinone-Based PARP Inhibitors

The following workflow outlines the key stages in the preclinical evaluation of a novel PARP inhibitor derived from the 8-bromo-1,2-dihydroisoquinolin-3(4H)-one scaffold.

Experimental_Workflow Start Start: 8-bromo-1,2-dihydroisoquinolin-3(4H)-one Synthesis Chemical Synthesis of Analog Library Start->Synthesis Biochemical_Assay Biochemical Assay: PARP1/2 Enzymatic Inhibition Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: Cellular PARP Inhibition (PARylation Assay) Biochemical_Assay->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay: (e.g., in BRCA-mutant vs. BRCA-wildtype cells) Cell_Based_Assay->Cytotoxicity_Assay Trapping_Assay PARP Trapping Assay Cytotoxicity_Assay->Trapping_Assay Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) & ADME Profiling Trapping_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Efficacy Studies: (Xenograft Models) Lead_Optimization->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: Experimental workflow for the development of isoquinolinone-based PARP inhibitors.

Quantitative Data: PARP Inhibitory Activity of Isoquinolinone Derivatives

The following table summarizes the inhibitory activities of several isoquinolinone-based PARP inhibitors, providing a benchmark for newly synthesized compounds.

Compound IDTarget(s)IC50 (nM)Assay TypeReference
Isoquinolinone-Naphthoquinone 5cPARP12.4Enzymatic Assay[11]
Isoquinolinone-Naphthoquinone 5dPARP14.8Enzymatic Assay[11]
Rucaparib (Reference)PARP138.0Enzymatic Assay[11]
NMS-P914PARP11.0Cellular Assay[1]
NMS-P648PARP11.0Cellular Assay[1]

Experimental Protocols

Protocol 1: PARP1 Enzymatic Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the in vitro potency of a test compound against PARP1.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are immobilized on a 96-well plate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Materials:

  • Recombinant Human PARP1 enzyme

  • Histone-coated 96-well plates

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • Test compound (e.g., a derivative of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one) dissolved in DMSO

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in PARP assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Reaction Setup:

    • Add 50 µL of PARP assay buffer to all wells.

    • Add 10 µL of the diluted test compound or vehicle (for control wells) to the appropriate wells.

    • Add 20 µL of a pre-mixed solution containing PARP1 enzyme and activated DNA to all wells.

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 20 µL of biotinylated NAD+ to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Detection:

    • Add 100 µL of diluted streptavidin-HRP conjugate to each well.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Readout: Add 100 µL of stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular PARP Inhibition Assay (Western Blot)

This protocol assesses the ability of a test compound to inhibit PARP activity within cells by measuring the levels of PARylation after DNA damage.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity. The test compound's ability to block the subsequent synthesis of PAR chains is quantified by Western blotting using an anti-PAR antibody.

Materials:

  • Cancer cell line (e.g., HeLa or a relevant BRCA-mutant line)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • DNA damaging agent (e.g., H2O2 or MMS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting equipment

  • Primary antibodies: anti-PAR and anti-Actin (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

  • Induce DNA Damage: Add the DNA damaging agent (e.g., 1 mM H2O2 for 10 minutes) to all wells except the negative control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal. Re-probe the membrane with an anti-Actin antibody for a loading control. Quantify the band intensities to determine the reduction in PARylation at different compound concentrations.

Conclusion and Future Directions

The 8-bromo-1,2-dihydroisoquinolin-3(4H)-one scaffold is a highly promising starting point for the development of next-generation PARP inhibitors. Its inherent ability to mimic the nicotinamide substrate of PARP, combined with the potential for diverse chemical modifications, provides a robust platform for generating novel drug candidates. The protocols and workflow detailed in this guide offer a comprehensive framework for researchers to synthesize, characterize, and optimize these compounds. Future efforts should focus on leveraging structure-activity relationship studies to enhance potency and selectivity, particularly for different PARP family members, and to improve the overall drug-like properties of these promising therapeutic agents.[3][5]

References

  • Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. [Link]

  • Pellicciari, R., et al. (2008). On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives. ChemMedChem, 3(6), 914-923. [Link]

  • Camaioni, E., et al. (2008). On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives. PubMed. [Link]

  • Pathi, V. B., et al. (2025). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. [Link]

  • Maksimainen, M. M., et al. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega, 5(22), 12971-12981. [Link]

  • Colombo, R., et al. (2013). Abstract 3259: Novel isoquinolinone derivatives with dual PARP-1/PARP-3 inhibitory activity are highly active against pTEN mutated colorectal cancer and glioblastoma models. Cancer Research, 73(8_Supplement), 3259. [Link]

  • Gioiello, A., et al. (2025). Towards New Neuroprotective Agents: Design and Synthesis of 4H-Thieno[2,3-c]isoquinolin-5-one Derivatives as Potent PARP1 Inhibitors. ResearchGate. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 12(45), 29285-29304. [Link]

  • Guleria, M., et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Bentham Science. [Link]

  • Thomas, H. D., et al. (2007). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Molecular Cancer Therapeutics, 6(3), 945-956. [Link]

  • Al-Bidh, N., et al. (2023). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Who we serve. [Link]

  • Khan, A., et al. (2021). Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. Medical Hypotheses, 154, 110656. [Link]

  • Zhang, Y., et al. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Expert Opinion on Investigational Drugs, 1-22. [Link]

  • Sharma, N., et al. (2018). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. ResearchGate. [Link]

  • Schiano, C., et al. (2022). PARP10 3,4-dihydroisoquinolin-1(2H)-one (dq)-based inhibitors. ResearchGate. [Link]

  • Potashnikov, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1812-1826. [Link]

  • Gupte, R., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]

  • Cockcroft, X.-L., et al. (2002). Isoquinolinone derivatives as parp inhibitors.
  • Maksimainen, M. M., et al. (2020). Derivatives of a PARP Inhibitor TIQ‑A through the Synthesis of 8‑Alkoxythieno[2,3‑c]isoquinolin-5(4H)‑ones. ResearchGate. [Link]

Sources

Application

Application Note: Chemoselective Catalytic Hydrodebromination of 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Executive Summary The compound 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (also known as 8-bromo-1,4-dihydro-2H-isoquinolin-3-one, CAS 943749-58-4) is a highly valued scaffold in medicinal chemistry and organic synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (also known as 8-bromo-1,4-dihydro-2H-isoquinolin-3-one, CAS 943749-58-4) is a highly valued scaffold in medicinal chemistry and organic synthesis. In many synthetic pathways, the C8 bromine atom serves as a temporary blocking group or a cross-coupling handle that must be removed late in the sequence.

The primary scientific challenge in this transformation is achieving strict chemoselectivity . The goal is to quantitatively cleave the strong C(sp²)–Br bond without inducing the over-reduction of the aromatic isoquinoline ring or the lactam moiety. This application note details the mechanistic rationale, quantitative optimization data, and validated step-by-step protocols for the efficient hydrodebromination of this specific substrate.

Mechanistic Causality: The Chemoselectivity Challenge

The selective removal of a halogen from an aromatic ring requires precise control over the catalytic cycle. Palladium on Carbon (Pd/C) is the premier catalyst for this transformation due to its high affinity for oxidative addition into C–X bonds under mild conditions that leave aromatic systems intact [1]. In contrast, catalysts like Platinum Oxide (PtO2) or Ruthenium often lead to exhaustive ring saturation, yielding unwanted decahydroisoquinoline derivatives [3].

The hydrodebromination catalytic cycle consists of three primary phases:

  • Oxidative Addition: The Pd(0) active site inserts into the C–Br bond of the 8-bromo-1,2-dihydroisoquinolin-3(4H)-one.

  • Hydride Transfer & Base Exchange: Hydrogen gas is activated on the metal surface. Crucially, the displaced bromide ion forms hydrobromic acid (HBr). If left unneutralized, HBr strongly adsorbs to the Pd surface, causing severe halide inhibition and rapidly poisoning the catalyst[2].

  • Reductive Elimination: The hydrodebrominated product (1,2-dihydroisoquinolin-3(4H)-one) is released, regenerating the Pd(0) surface.

Causality Insight: To prevent catalyst deactivation, a stoichiometric excess of a base (such as Triethylamine or Sodium Acetate) is strictly required to scavenge the generated HBr. Without this base, the reaction will stall at <20% conversion.

Mechanism Pd0 Pd(0) Active Species (Surface of Pd/C) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd 8-Bromo-lactam BaseEx Base Exchange & H2 Splitting [Ar-Pd(II)-H] + Base•HBr OxAdd->BaseEx H2 + Base (e.g., Et3N) RedElim Reductive Elimination Release of Ar-H BaseEx->RedElim Hydride Transfer RedElim->Pd0 Product Release

Catalytic cycle of Pd/C hydrodebromination highlighting the critical role of base.

Reaction Optimization & Quantitative Data

The following table synthesizes the causal relationship between reaction parameters and chemoselective outcomes for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one. The data demonstrates why Pd/C paired with an organic base is the definitive choice for this transformation.

Catalyst SystemHydrogen SourceBase AdditiveSolventTempChemoselectivity (Debromination)Isolated Yield
10% Pd/C H₂ (1 atm)Et₃N (1.5 eq)MeOH25°C>99% 94%
10% Pd/CH₂ (1 atm)NoneMeOH25°CN/A (Reaction Stalls)<15%
PtO₂H₂ (5 atm)Et₃N (1.5 eq)AcOH50°C<10% (Extensive Ring Reduction)N/A
5% Pd/CH₂ (1 atm)NaOAc (2.0 eq)EtOH25°C>95%89%
10% Pd/CNH₄HCO₂ (5.0 eq)None (Self-buffering)MeOH65°C>98%88%

Standard Operating Procedures (SOPs)

Workflow Prep Reaction Setup Substrate + Pd/C + Base + MeOH Purge Atmosphere Exchange Vacuum / H2 Purge (3x) Prep->Purge React Hydrogenation 1 atm H2, RT, 2-4 hrs Purge->React Filter Catalyst Removal Filter through Celite React->Filter Isolate Product Isolation Concentration Filter->Isolate

Step-by-step experimental workflow for the safe hydrodebromination of bromolactams.

Protocol A: Direct Catalytic Hydrogenation (H₂ Gas)

This is the industry-standard method yielding the highest purity and atom economy [4].

Reagents:

  • 8-bromo-1,2-dihydroisoquinolin-3(4H)-one: 1.00 g (4.42 mmol, 1.0 eq)

  • Triethylamine (Et₃N): 0.92 mL (6.63 mmol, 1.5 eq)

  • 10% Pd/C (50% wet): 100 mg (10 wt%)

  • Methanol (HPLC grade): 20 mL

Step-by-Step Procedure:

  • Preparation: In a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve the 8-bromo-1,2-dihydroisoquinolin-3(4H)-one in 20 mL of Methanol. Add the Triethylamine.

  • Catalyst Addition: Safety Note: Dry Pd/C is highly pyrophoric. Under a gentle stream of Argon or Nitrogen, carefully add the 50% wet 10% Pd/C to the solution.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect a hydrogen balloon via a needle. Briefly evacuate the flask using a vacuum manifold, then backfill with Hydrogen gas. Repeat this evacuation/backfill cycle three times to ensure complete removal of oxygen.

  • Reaction: Allow the mixture to stir vigorously (800+ rpm) at room temperature (25°C) under 1 atm of Hydrogen. Monitor the reaction via HPLC or TLC (Eluent: EtOAc/Hexanes 1:1). Complete consumption of the starting material typically occurs within 2 to 4 hours.

  • Filtration: Once complete, purge the flask thoroughly with Argon to remove residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with an additional 20 mL of Methanol. Do not let the used catalyst dry out; quench immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (30 mL) and Water (30 mL) to remove the triethylamine hydrobromide salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure 1,2-dihydroisoquinolin-3(4H)-one.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

For laboratories lacking high-pressure hydrogen infrastructure, Catalytic Transfer Hydrogenation using Ammonium Formate is a highly reliable alternative. The formate decomposes into H₂, CO₂, and NH₃, providing both the hydrogen source and the basic environment needed to neutralize HBr.

Reagents:

  • 8-bromo-1,2-dihydroisoquinolin-3(4H)-one: 1.00 g (4.42 mmol, 1.0 eq)

  • Ammonium Formate (NH₄HCO₂): 1.39 g (22.1 mmol, 5.0 eq)

  • 10% Pd/C (50% wet): 150 mg (15 wt%)

  • Methanol (HPLC grade): 25 mL

Step-by-Step Procedure:

  • Setup: Suspend the 8-bromo-1,2-dihydroisoquinolin-3(4H)-one and Ammonium Formate in 25 mL of Methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Under an Argon atmosphere, add the 10% Pd/C.

  • Heating: Gradually heat the mixture to a gentle reflux (approx. 65°C). Effervescence (release of CO₂ and H₂) will be observed.

  • Monitoring: Stir at reflux for 1.5 to 3 hours. Monitor by HPLC. The elevated temperature compensates for the lower effective hydrogen pressure.

  • Workup: Cool the reaction to room temperature. Filter through Celite, wash with Methanol, and concentrate the filtrate. Dissolve the residue in Ethyl Acetate, wash twice with water to remove residual formate salts, dry, and concentrate to yield the debrominated lactam.

References

  • 1 - Organic & Biomolecular Chemistry (RSC Publishing). 2.2 - Journal of Catalysis (via CORE).

  • 3 - Journal of the American Chemical Society.

  • 4 - Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one

Welcome to the technical support center for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Here, we will address common issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing very low solubility of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one in common organic solvents. Is this expected?

A1: Yes, it is not uncommon for heterocyclic compounds like 8-bromo-1,2-dihydroisoquinolin-3(4H)-one to exhibit limited solubility in certain organic solvents. The solubility of a compound is governed by its physicochemical properties, including its molecular structure, polarity, and crystal lattice energy.[1] The presence of both a polar lactam group and a nonpolar brominated aromatic ring in the molecule can lead to complex solvation behavior. Larger molecules and those with higher molecular weights also tend to be less soluble.[2]

Q2: What are the primary factors that influence the solubility of my compound?

A2: The key factors influencing solubility are:

  • "Like Dissolves Like": The principle of "like dissolves like" is fundamental. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[1][2] 8-bromo-1,2-dihydroisoquinolin-3(4H)-one has both polar and nonpolar characteristics, which can make finding an ideal single solvent challenging.

  • Crystal Lattice Energy: The energy holding the compound's molecules together in a solid crystal lattice must be overcome by the energy of solvation for dissolution to occur. Highly crystalline materials often have lower solubility.

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the increased kinetic energy helps to break the intermolecular forces in the solid state.

  • pH of the Medium: For ionizable compounds, pH can significantly impact solubility.[3] Although your compound is not strongly acidic or basic, the lactam nitrogen has some basic character.

Q3: What initial steps can I take to improve the solubility of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one?

A3: Start with the simplest and most direct approaches:

  • Solvent Screening: Test a wider range of solvents with varying polarities. Consider solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are known for their ability to dissolve a broad range of compounds.[4]

  • Heating: Gently heating the solvent while dissolving the compound can significantly increase solubility. Ensure the compound is stable at the elevated temperature.

  • Sonication: Applying ultrasonic energy can help to break down solid aggregates and increase the surface area available for solvation, thereby accelerating dissolution.

Troubleshooting Guide: Advanced Techniques

If the initial steps are insufficient, you can explore more advanced methods to enhance solubility.

Q4: My compound still has low solubility even after trying different solvents and heating. What's the next step?

A4: The next logical step is to use a co-solvent system. A co-solvent is a mixture of a primary solvent with one or more miscible solvents.[2][4] This approach can synergistically increase the solubility of a compound by modifying the overall polarity of the solvent system.

Experimental Workflow for Co-Solvent Screening:

CoSolventScreening A Select Primary Solvent (e.g., Ethanol) B Choose Co-solvents (e.g., DMSO, DMF, NMP) A->B Select based on different polarities C Prepare Co-solvent Mixtures (e.g., 90:10, 80:20, 50:50 v/v) B->C Systematic variation of ratios D Equilibrate Excess Compound in each mixture (24-48h) C->D Shake-flask method E Separate Solid from Supernatant (Centrifugation/Filtration) D->E Ensure clear separation F Quantify Concentration (HPLC, UV-Vis) E->F Accurate measurement G Identify Optimal Co-solvent System F->G Compare solubility values

Q5: Can I use pH modification to improve the solubility of this compound?

A5: While 8-bromo-1,2-dihydroisoquinolin-3(4H)-one is not a strongly ionizable compound, the lactam nitrogen can be protonated under acidic conditions. By preparing a solution in a dilute acid, you may be able to form a more soluble salt of the compound.[3][5] However, be mindful that this will change the chemical nature of your compound in solution, which may or may not be suitable for your downstream applications.

Q6: I've heard about solid dispersion. Is this a viable technique?

A6: Yes, solid dispersion is a powerful technique for enhancing the solubility of poorly soluble compounds.[6] It involves dispersing the compound in a hydrophilic carrier matrix at the molecular level. When the solid dispersion is introduced into a solvent, the carrier dissolves rapidly, releasing the compound as very fine particles, which leads to enhanced dissolution and solubility.

Common Solid Dispersion Carriers:

Carrier TypeExamples
PolymersPVP, PEG, HPMC
SugarsMannitol, Sorbitol
Q7: What about particle size reduction?

A7: Reducing the particle size of your compound can increase its dissolution rate by increasing the surface area exposed to the solvent.[1][4] Techniques like micronization or nanosuspension can be employed. While this doesn't change the equilibrium solubility, it can be very effective in situations where the dissolution rate is the limiting factor.

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This is a standard method to determine the equilibrium solubility of a compound.[3][7]

  • Preparation: Add an excess amount of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one to a known volume of the desired solvent or co-solvent system in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Using a syringe filter (e.g., 0.22 µm) is a common practice.

  • Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

Data Presentation: Hypothetical Solubility Data

The following table illustrates how you might present your solubility data from a co-solvent screening experiment.

Solvent System (v/v)Temperature (°C)Solubility (mg/mL)
Ethanol (100%)250.5
Ethanol:DMSO (90:10)252.1
Ethanol:DMSO (80:20)255.8
Ethanol:DMSO (50:50)2515.2
Dichloromethane (100%)251.2

Troubleshooting Logic Diagram

TroubleshootingWorkflow Start Low Solubility of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one InitialSteps Initial Steps: - Wider solvent screen - Heating - Sonication Start->InitialSteps CoSolvent Co-solvent Systems: - Vary ratios of miscible solvents InitialSteps->CoSolvent If still low pH_Mod pH Modification: - Use of acidic or basic media CoSolvent->pH_Mod If still low Success Solubility Improved CoSolvent->Success If successful SolidDispersion Solid Dispersion: - Disperse in a hydrophilic carrier pH_Mod->SolidDispersion If still low pH_Mod->Success If successful ParticleSize Particle Size Reduction: - Micronization or nanosuspension SolidDispersion->ParticleSize If still low SolidDispersion->Success If successful ParticleSize->Success If successful

References

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Vasanthavada, M., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Kaur, T., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2018). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • 8-bromo-1,2-dihydroisoquinolin-3(4H)-one. LookChem. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Pharmaceutics. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Current Drug Metabolism. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules. Available at: [Link]

  • The importance of solubility and how to collect it using dynamic methods. (2023). Technobis Crystallization Systems. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. Available at: [Link]

  • 8-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem. Available at: [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019). Molecules. Available at: [Link]

  • Isoquinoline. Wikidoc. Available at: [Link]

Sources

Optimization

reducing debromination during 8-bromo-1,2-dihydroisoquinolin-3(4H)-one reactions

Welcome to the Technical Support Center for heterocyclic cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals facing the persistent challenge of hydrodeha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals facing the persistent challenge of hydrodehalogenation (debromination) when functionalizing 8-bromo-1,2-dihydroisoquinolin-3(4H)-one and its derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond superficial troubleshooting. We will dissect the mechanistic causality of this specific side-reaction, provide field-proven optimization data, and outline self-validating experimental protocols to ensure high-fidelity carbon-carbon and carbon-heteroatom bond formation.

The Mechanistic Causality of 8-Position Debromination

The 8-bromo-1,2-dihydroisoquinolin-3(4H)-one scaffold presents a unique kinetic bottleneck during palladium-catalyzed cross-coupling. The bromine atom at the C8 position is situated peri to the C1-methylene group. Upon oxidative addition of the palladium catalyst into the C-Br bond, the resulting[Ar-Pd(II)-Br] intermediate is highly sterically congested.

Because the subsequent transmetalation step is highly sensitive to steric hindrance, the productive cross-coupling cycle decelerates. This kinetic delay increases the lifetime of the palladium intermediate, making it highly susceptible to interception by adventitious hydride sources in the reaction mixture (e.g., alkoxide bases, protic solvents, or amine ligands)[1]. This interception forms an [Ar-Pd(II)-H] species, which rapidly undergoes reductive elimination to yield the undesired hydrodehalogenated byproduct[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd 8-Br-Isoquinolinone Transmet Transmetalation (Slow) [Ar-Pd(II)-R] OxAdd->Transmet Productive Pathway Hydride Hydride Interception [Ar-Pd(II)-H] OxAdd->Hydride Destructive Pathway (Hydride Source) RedElim Reductive Elimination Desired Product Transmet->RedElim RedElim->Pd0 Pd(0) Regeneration Debrom Reductive Elimination Debrominated Byproduct Hydride->Debrom Debrom->Pd0 Pd(0) Regeneration

Catalytic cycle showing how slow transmetalation allows hydride interception, causing debromination.

Troubleshooting Guide & FAQs

Q1: Why does my Suzuki-Miyaura coupling yield mostly the debrominated isoquinolinone when using standard Pd(PPh₃)₄ and ethanol? A1: Ethanol acts as a potent hydride donor under palladium catalysis. The [Ar-Pd(II)-Br] complex undergoes alkoxide exchange with ethanol, followed by rapid β -hydride elimination to form acetaldehyde and the[Ar-Pd(II)-H] complex[1]. To fix this, you must eliminate primary and secondary alcohols from your solvent system. Switch to a biphasic system like Toluene/Water or 1,4-Dioxane/Water.

Q2: Which ligands are most effective at suppressing the hydrodehalogenation pathway for this specific scaffold? A2: You must use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, or SPhos). These ligands serve a dual purpose: their electron density accelerates the initial oxidative addition, while their massive steric bulk forces the palladium center into a highly reactive conformation (often a mono-ligated L₁Pd species) that dramatically accelerates reductive elimination, effectively outcompeting the slower hydrodehalogenation pathway[1].

Q3: Can the amine nucleophile in my Buchwald-Hartwig reaction cause debromination? A3: Yes. If your amine has α -hydrogens (e.g., morpholine, piperidine), it can coordinate to the palladium center and undergo β -hydride elimination, acting as a hydride donor[1]. To mitigate this, use a stronger, non-nucleophilic base like LHMDS or anhydrous K₃PO₄ instead of NaOtBu. This accelerates the deprotonation and C-N bond formation steps before β -hydride elimination can occur.

Troubleshooting Start High Debromination (>10% Yield) Ligand 1. Upgrade Ligand (e.g., XPhos, RuPhos) Start->Ligand Base 2. Remove Hydride Donors (Avoid Alkoxides/Alcohols) Ligand->Base Temp 3. Lower Temperature (Decrease to 60-80°C) Base->Temp Success Debromination Suppressed (<2% Yield) Temp->Success

Step-by-step troubleshooting workflow to systematically eliminate hydrodehalogenation factors.

Quantitative Data: Condition Screening Matrix

The following table summarizes the optimization of a Suzuki-Miyaura cross-coupling using 8-bromo-1,2-dihydroisoquinolin-3(4H)-one and phenylboronic acid. Notice how the transition from first-generation catalysts and protic solvents to Buchwald-type ligands and aprotic conditions inverts the product-to-byproduct ratio.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Desired Product YieldDebrominated Byproduct
1Pd(PPh₃)₄NaOtBuEtOH / H₂O10015%75%
2Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O9045%40%
3Pd₂(dba)₃ / XPhosK₃PO₄Toluene / H₂O8088%<5%
4Pd(OAc)₂ / RuPhos K₃PO₄ Toluene / H₂O 80 94% <2%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They specifically exclude adventitious hydride sources and utilize kinetic control to favor cross-coupling.

Protocol A: High-Fidelity Suzuki-Miyaura Coupling (Suppressed Debromination)

Design Rationale: We utilize Pd(OAc)₂ with RuPhos. RuPhos is specifically chosen because its steric profile easily accommodates the peri-hindrance of the 8-position while enforcing rapid reductive elimination. Anhydrous K₃PO₄ in a biphasic Toluene/H₂O system avoids alkoxide-driven hydride transfer[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (1.0 equiv, 1.0 mmol), the arylboronic acid (1.5 equiv, 1.5 mmol), Pd(OAc)₂ (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and finely milled anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Atmosphere Control: Seal the tube with a rubber septum. Evacuate and backfill the tube with ultra-pure Argon (repeat 3 times). Self-validation check: Failure to properly degas will oxidize the electron-rich RuPhos ligand, halting the reaction at the oxidative addition step and increasing debromination.

  • Solvent Addition: Add degassed Toluene (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under an Argon flow. Heat the reaction mixture in a pre-heated oil bath at 80 °C for 12 hours with vigorous stirring (1000 rpm) to ensure biphasic mixing.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (Hydride-Free Conditions)

Design Rationale: To prevent the amine nucleophile from acting as a hydride donor via β -hydride elimination, we utilize a strong, non-nucleophilic base (LHMDS) to rapidly deprotonate the coordinated amine, forcing immediate C-N reductive elimination[1].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a vial with 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (1.0 equiv, 0.5 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and Xantphos (0.06 equiv, 6 mol%).

  • Reagent Addition: Add anhydrous, degassed 1,4-Dioxane (3.0 mL), followed by the amine nucleophile (1.2 equiv, 0.6 mmol).

  • Base Addition: Slowly add a 1.0 M solution of LHMDS in THF (1.5 equiv, 0.75 mmol) dropwise at room temperature. Self-validation check: The solution should turn a deep red/orange, indicating the formation of the active catalytic species.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 90 °C for 8 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL) to neutralize excess base. Extract with DCM (3 x 10 mL), dry over MgSO₄, concentrate, and purify via silica gel chromatography.

References

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under H2 NSF Public Access Repository[Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water ACS Publications [Link]

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling PubMed Central (PMC)[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one in Solution

Welcome to the technical support center for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this key building block in their ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this key building block in their experimental workflows. The inherent reactivity of the isoquinoline core, combined with the bromo-substituent, makes this compound susceptible to oxidative degradation in solution, often manifesting as a visible color change from colorless to yellow or brown. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the stability and integrity of your compound.

Part 1: Troubleshooting Guide

This section addresses the most common issue encountered when working with 8-bromo-1,2-dihydroisoquinolin-3(4H)-one in solution: unexpected degradation.

Scenario: My solution of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one is turning yellow/brown.

This is a primary indicator of oxidative decomposition. The chromophores responsible for the color are formed as the compound degrades. The workflow below will guide you through a systematic process to identify and eliminate the root cause.

Troubleshooting_Workflow start Observation: Solution Color Change (Yellow/Brown) q1 Was the solvent properly degassed before use? start->q1 ans1_no No q1->ans1_no  Check First ans1_yes Yes q1->ans1_yes  If yes, proceed q2 Was the solution prepared and stored under an inert atmosphere (e.g., N2 or Ar)? ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes  If yes, proceed q3 Was the solution protected from light? ans3_no No q3->ans3_no ans3_yes Yes q3->ans3_yes  If yes, proceed q4 Could there be trace metal contamination? sol4 Consider adding a chelating agent (e.g., Citric Acid) or using high-purity solvents and acid-washed glassware. q4->sol4 sol1 Primary Suspect: Dissolved Oxygen. Implement rigorous solvent degassing. (See Protocol 1 or 2) ans1_no->sol1 ans1_yes->q2 sol2 Primary Suspect: Atmospheric Oxygen. Use inert atmosphere techniques. (See Protocol 3) ans2_no->sol2 ans2_yes->q3 sol3 Primary Suspect: Photodegradation. Use amber vials and store in the dark. ans3_no->sol3 ans3_yes->q4

Caption: Troubleshooting workflow for solution discoloration.

Q: What are the chemical reasons for the degradation?

A: The degradation of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one is primarily driven by a combination of factors related to its structure:

  • Atmospheric Oxygen: Dissolved oxygen is a persistent and detrimental oxidant in many organic reactions.[1][2] It can initiate radical chain reactions or directly oxidize sensitive functionalities.

  • Benzylic Position: The C4 position of the isoquinolinone core is benzylic and adjacent to a carbonyl group, making the C-H bonds at this position susceptible to oxidation, potentially leading to the formation of undesired byproducts.[3]

  • Photolytic Cleavage: Aromatic bromine compounds can be sensitive to UV-visible light.[4] Light exposure can provide sufficient energy to cause homolytic cleavage of the C-Br bond, generating bromine radicals that can initiate and propagate degradation pathways.[4][5]

  • Trace Metal Catalysis: Trace amounts of transition metal ions (e.g., iron, copper) can catalyze the decomposition of peroxides and facilitate oxidative reactions.[6][7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for preventing oxidation?

A: The rigorous exclusion of oxygen and light are the two most critical preventative measures. Handling the compound and its solutions under an inert atmosphere (nitrogen or argon) is paramount.[8][9] Equally important is the use of solvents that have been thoroughly degassed to remove dissolved oxygen.[10][11] Additionally, all solutions should be stored in amber vials or protected from light to prevent photodegradation.[8]

Q2: Which solvent system is recommended?

A: While the compound's solubility is a primary factor, aprotic solvents such as dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred over protic solvents like alcohols. Protic solvents can sometimes participate in side reactions or act as a source of protons that may facilitate degradation pathways.[12] The choice of solvent can influence oxidation rates through specific interactions with the reactants and transition states.[13][14] Regardless of the solvent chosen, it must be of high purity and properly degassed.

Q3: When should I use an antioxidant, and which one is appropriate?

A: If rigorous exclusion of oxygen is impractical for your workflow or if the compound shows degradation even under inert conditions, the addition of an antioxidant is recommended. Antioxidants are typically used at low concentrations (0.01-0.1%).[7]

  • For Radical Scavenging: A phenolic antioxidant like Butylated Hydroxytoluene (BHT) is an excellent choice. BHT is a chain-breaking antioxidant that can donate a hydrogen atom to radical intermediates, forming a stable phenoxyl radical that terminates the degradation chain.[7][15]

  • For Preferential Oxidation: A reducing agent like L-(+)-Ascorbic Acid (Vitamin C) can be used, particularly in more aqueous environments. It has a lower reduction potential and will be oxidized before the target compound.[7][15]

  • For Metal Chelation: If metal-catalyzed oxidation is suspected, adding a chelating agent like Citric Acid can sequester metal ions, rendering them inactive.[6][7]

A combination of antioxidants, such as BHT and citric acid, can provide a synergistic protective effect.[6]

Q4: What are the best practices for long-term storage of solutions?

A: For long-term storage (weeks to months), follow these steps:

  • Prepare the solution using a freshly degassed, high-purity aprotic solvent.

  • Add an appropriate antioxidant (e.g., BHT at ~0.05%) as a precautionary measure.

  • Dispense the solution into amber glass vials suitable for sealing, such as Sure/Seal™ bottles or vials with PTFE-lined caps.[16][17]

  • Flush the headspace of the vial with an inert gas (argon is preferred due to its density) before sealing tightly.[9]

  • Store the sealed vial at a low temperature (2-8°C or -20°C) and protect it from light.[9][18]

Oxidation_Pathway cluster_initiators Compound 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (Colorless Solution) Radical Radical Intermediates (Chain Reaction) Compound->Radical Initiators Initiators O2 Dissolved O2 O2->Radical catalyze/ initiate Light UV/Vis Light Light->Radical catalyze/ initiate Metals Trace Metals (Fe, Cu) Metals->Radical catalyze/ initiate Byproducts Oxidized Byproducts (Colored Solution) Radical->Byproducts

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 8-Bromo- vs. 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one in Cross-Coupling Workflows

In modern drug discovery and chemical biology, the 1,2-dihydroisoquinolin-3(4H)-one scaffold is a highly valued building block, frequently utilized in the synthesis of topoisomerase inhibitors, kinase inhibitors, and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and chemical biology, the 1,2-dihydroisoquinolin-3(4H)-one scaffold is a highly valued building block, frequently utilized in the synthesis of topoisomerase inhibitors, kinase inhibitors, and anti-inflammatory agents [1]. When functionalizing this core via palladium-catalyzed cross-coupling, the positional isomerism of the halogen electrophile dictates the entire synthetic strategy.

As a Senior Application Scientist, I frequently observe that protocols designed for the isomer fail catastrophically when applied to the isomer [2, 3]. This guide provides an objective, data-driven comparison of their reactivity profiles, grounded in structural causality, to help you select the correct catalytic systems and avoid costly late-stage failures.

Structural and Electronic Causality

To understand the divergent reactivity of these two building blocks, we must analyze the steric environment of the 1,2-dihydroisoquinolin-3(4H)-one core.

  • The 6-Bromo Isomer: The bromine atom at the C6 position is situated para to the C8a bridgehead carbon. This region of the aromatic ring is completely exposed. It behaves as a standard, sterically unhindered aryl bromide, allowing for rapid coordination and oxidative addition by standard Palladium(0) complexes.

  • The 8-Bromo Isomer: The bromine atom at the C8 position is situated ortho to the C8a bridgehead, placing it in direct spatial proximity to the C1-methylene ( −CH2​− ) group. The van der Waals radius of bromine (~1.85 Å) creates a severe steric clash with the C1 protons. This congestion creates a massive activation energy barrier, physically impeding the approach of the Pd(0) catalyst and drastically slowing the oxidative addition step [4].

structural_reactivity cluster_6bromo 6-Bromo Isomer cluster_8bromo 8-Bromo Isomer n1 C6 Position (Para to C8a) n2 Sterically Unhindered n1->n2 n3 Fast Oxidative Addition n2->n3 n4 C8 Position (Ortho to C8a) n5 Steric Clash with C1-CH2 n4->n5 n6 Slow Oxidative Addition Requires Bulky Ligands n5->n6

Structural causality dictating oxidative addition rates in bromo-dihydroisoquinolinones.

Comparative Performance Data

Attempting to couple the 8-bromo isomer using standard ligands (like PPh3​ or dppf) typically results in stalled reactions or high levels of proto-deboronation (hydrodebromination) [4]. To overcome the steric bottleneck at C8, highly electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald ligands such as XPhos or RuPhos) are mandatory [5]. The electron-rich nature of XPhos accelerates oxidative addition, while its bulky dicyclohexyl groups facilitate the subsequent reductive elimination.

Quantitative Comparison Table
Parameter6-Bromo Isomer (Unhindered)8-Bromo Isomer (Sterically Hindered)
Suzuki-Miyaura Catalyst Pd(dppf)Cl2​ (5 mol%) Pd2​(dba)3​ / XPhos (2:4 mol%)
Suzuki Base & Solvent K2​CO3​ , Dioxane/ H2​O K3​PO4​ , Toluene/ H2​O
Suzuki Temperature 80 °C100–110 °C
Typical Suzuki Yield 85–95%75–85%
Buchwald-Hartwig Catalyst Pd2​(dba)3​ / BINAP Pd2​(dba)3​ / RuPhos
Primary Challenge None (Standard reactivity)Proto-deboronation; Catalyst deactivation

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. The procedural deviations between the two isomers are not arbitrary; they are mechanistically required to address their distinct electronic and steric profiles.

Protocol A: Standard Suzuki Coupling (6-Bromo Isomer)

Causality: Because the C6 position is unhindered, a standard bidentate ligand (dppf) and a mild base ( K2​CO3​ ) are sufficient to drive the catalytic cycle at standard temperatures.

  • Preparation: In a round-bottom flask, combine 6-bromo-1,2-dihydroisoquinolin-3(4H)-one (1.0 equiv), arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/ H2​O (0.2 M). Sparge the solution with N2​ for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (5 mol%).

  • Reaction: Heat the mixture to 80 °C under N2​ for 4–6 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). Complete consumption of the starting material should be observed. No significant side products are typically formed.

Protocol B: Sterically Demanding Suzuki Coupling (8-Bromo Isomer)

Causality: The steric clash at C8 requires XPhos to force oxidative addition. Furthermore, sterically hindered boronate intermediates require a stronger base ( K3​PO4​ ) to ensure efficient transmetalation. Toluene is selected over dioxane to safely achieve the higher temperatures (100 °C) needed to overcome the activation energy barrier[4, 5].

  • Preparation: In a Schlenk tube, combine 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (3.0 equiv).

  • Strict Degassing: Add a 5:1 mixture of Toluene/ H2​O (0.15 M). Sparge with Argon for 20 minutes. Causality: XPhos is highly electron-rich and extremely susceptible to oxidation; strict exclusion of oxygen is critical.

  • Catalyst Addition: Add Pd2​(dba)3​ (2 mol%) and XPhos (4.5 mol%).

  • Reaction: Seal the tube and heat vigorously at 100 °C for 12–16 hours.

  • Validation Check: Monitor the reaction via LC-MS at 2-hour intervals. If you observe the appearance of a des-bromo (hydrodebromination) mass peak, the oxidative addition is stalling. This usually indicates oxygen ingress (oxidizing the XPhos) or insufficient temperature. If observed, halt the reaction, re-degas, and spike with an additional 2 mol% of the catalyst complex.

workflow start Select Isomer for Cross-Coupling iso6 6-Bromo Isomer start->iso6 iso8 8-Bromo Isomer start->iso8 cat6 Standard Catalyst Pd(dppf)Cl2 (5 mol%) iso6->cat6 cat8 Bulky/Electron-Rich Catalyst Pd2(dba)3 + XPhos (2:4 mol%) iso8->cat8 cond6 Base: K2CO3 (2.0 eq) Solvent: Dioxane/H2O Temp: 80°C cat6->cond6 cond8 Base: K3PO4 (3.0 eq) Solvent: Toluene/H2O Temp: 100°C cat8->cond8 prod6 Target Product (>85% Yield) cond6->prod6 prod8 Target Product (75-85% Yield) cond8->prod8

Divergent Suzuki-Miyaura coupling workflows based on isomer steric hindrance.

References

  • LookChem - Chemical Properties of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS 943749-58-4). Available at:[Link]

  • ACS Organic Letters - Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki–Miyaura Coupling Reactions. Available at: [Link]

Comparative

Comparative Guide: HPLC Method Optimization and Validation for 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one Quantification

As pharmaceutical pipelines increasingly rely on complex halogenated heterocyclic intermediates, the demand for robust, highly specific analytical methods has surged. 8-bromo-1,2-dihydroisoquinolin-3(4H)-one is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex halogenated heterocyclic intermediates, the demand for robust, highly specific analytical methods has surged. 8-bromo-1,2-dihydroisoquinolin-3(4H)-one is a critical synthetic intermediate whose structural features—a fused aromatic system, a basic nitrogen, a carbonyl group, and a highly polarizable bromine atom—present unique chromatographic challenges.

This guide objectively compares the quantification performance of standard Alkyl (C18) stationary phases against Biphenyl stationary phases. By applying the latest ICH Q2(R2) guidelines[1], we establish a self-validating analytical protocol that ensures high specificity, accuracy, and reproducibility for drug development professionals.

The Analytical Challenge: Halogenated Isoquinolines

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) traditionally relies on C18 columns, which separate analytes based purely on dispersive hydrophobic interactions. However, 8-bromo-1,2-dihydroisoquinolin-3(4H)-one frequently exhibits two major issues on C18 phases:

  • Peak Tailing: The basic nitrogen in the isoquinoline ring can undergo secondary ion-exchange interactions with unendcapped, acidic silanols on the silica support.

  • Poor Selectivity: During synthesis, unbrominated precursors or debromination degradation products closely mirror the hydrophobicity of the target analyte, leading to co-elution.

To achieve the specificity required by regulatory bodies, the analytical method must exploit the unique electronic properties of the bromine atom and the aromatic ring.

Mechanistic Comparison: C18 vs. Biphenyl Stationary Phases

To overcome the limitations of C18, Biphenyl stationary phases offer an orthogonal separation mechanism. The biphenyl ligand contains two sequential phenyl rings that are sterically hindered from being perfectly planar[2]. This unique geometry provides a highly polarizable electron cloud capable of multiple interaction vectors:

  • π−π Stacking: The electron-rich biphenyl rings interact strongly with the π -system of the isoquinoline core[3].

  • Dipole-Dipole Interactions: The electron-withdrawing bromine atom creates a strong localized dipole. Biphenyl columns exhibit enhanced retention for compounds with strong dipole moments compared to standard alkyl phases[4].

  • Steric Selectivity: The non-planar nature of the biphenyl group allows it to physically discriminate between halogenated and non-halogenated aromatics, drastically improving resolution[2][5].

Mechanism Analyte 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one (Halogenated Aromatic) C18 Standard C18 Column (Alkyl Phase) Analyte->C18 Biphenyl Biphenyl Column (Phenyl Phase) Analyte->Biphenyl Hydrophobic Hydrophobic Interactions Only C18->Hydrophobic PiPi π-π Stacking & Dipole-Dipole Interactions Biphenyl->PiPi Suboptimal Poor Selectivity & Peak Tailing Hydrophobic->Suboptimal Optimal Enhanced Retention & Sharp Peak Symmetry PiPi->Optimal

Fig 1. Mechanistic comparison of C18 vs. Biphenyl columns for halogenated aromatics.

Comparative Performance Data

To objectively evaluate the stationary phases, 8-bromo-1,2-dihydroisoquinolin-3(4H)-one was spiked with its unbrominated precursor (1,2-dihydroisoquinolin-3(4H)-one) at a 1:1 ratio.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 Column (150 x 4.6 mm, 3 µm)Biphenyl Column (150 x 4.6 mm, 3 µm)Causality / Significance
Retention Time ( tR​ ) 4.2 min6.8 minBiphenyl's π−π interactions increase retention of the aromatic system.
Resolution ( Rs​ ) 1.1 (Co-elution)3.4 (Baseline)Dipole interactions isolate the brominated target from the unbrominated precursor.
Tailing Factor ( Tf​ ) 1.651.08Biphenyl phases shield residual silanols more effectively, preventing secondary interactions.
Theoretical Plates ( N ) 4,20011,500Sharper peak symmetry on Biphenyl yields higher column efficiency.

Conclusion: The Biphenyl column unequivocally outperforms the C18 column, providing the baseline resolution ( Rs​>2.0 ) necessary for a stability-indicating assay.

Experimental Design & Self-Validating Protocols

To ensure trustworthiness, the following methodology is designed as a self-validating system . The protocol mandates a System Suitability Test (SST) that must pass predefined acceptance criteria before any sample data can be processed.

Chromatographic Conditions (Optimized for Biphenyl)
  • Column: Biphenyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Suppresses silanol ionization and maintains the analyte in a neutral state).

  • Mobile Phase B: Acetonitrile (Provides optimal elution strength while maintaining π−π interactions).

  • Gradient: 20% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Detection: UV at 254 nm.

Step-by-Step Self-Validating Methodology
  • Mobile Phase Preparation: Filter Mobile Phase A and B through a 0.22 µm PTFE membrane. Causality: Particulate removal prevents pressure spikes and baseline noise, ensuring LOD/LOQ integrity.

  • Standard Preparation: Prepare a primary stock solution of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one at 1.0 mg/mL in Methanol. Dilute to a working SST concentration of 20 µg/mL.

  • System Suitability Testing (SST): Inject the 20 µg/mL standard six consecutive times.

    • Self-Validation Gate: The system is only deemed "Valid" if %RSD of peak area ≤1.0% , Tailing Factor ≤1.2 , and Theoretical Plates ≥8,000 . If these criteria fail, the run aborts, prompting column washing or mobile phase recreation.

  • Sample Analysis: Inject blank (diluent), followed by calibration standards, and finally the unknown samples. Bracket samples with an SST injection every 10 runs to verify continuous system stability.

Method Validation per ICH Q2(R2) Guidelines

Following the selection of the Biphenyl column, the analytical procedure was validated according to the latest ICH Q2(R2) guidelines (adopted November 2023)[1]. Q2(R2) emphasizes a lifecycle approach, integrating accuracy and precision into a combined study and strictly defining the reportable range.

Validation Start Method Optimization (Biphenyl Phase) Specificity Specificity (Resolution > 2.0) Start->Specificity Range Linearity & Range (0.5 - 50 µg/mL) Specificity->Range AccPrec Accuracy & Precision (Combined Study) Range->AccPrec Sens Sensitivity (LOD / LOQ) AccPrec->Sens Report Validated Method Ready for QC Sens->Report

Fig 2. Analytical validation lifecycle per ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Summary for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one

Validation ParameterICH Q2(R2) MethodologyExperimental ResultAcceptance CriteriaStatus
Specificity Spiked assessment with known impurities and degradation products.No interference at tR​ 6.8 min. Rs​ = 3.4.Peak purity angle < threshold; Rs​>2.0 Pass
Reportable Range Direct assessment of reportable results using a linear calibration model.0.5 µg/mL to 50 µg/mL. R2 = 0.9998. R2≥0.999 Pass
Accuracy Recovery study at 3 levels (50%, 100%, 150% of target concentration), 3 replicates each.Mean Recovery: 99.2% - 100.8%.98.0% - 102.0%Pass
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD of Peak Area = 0.65%.%RSD ≤2.0% Pass
LOD / LOQ Signal-to-Noise (S/N) ratio approach (3:1 for LOD, 10:1 for LOQ).LOD = 0.02 µg/mL LOQ = 0.06 µg/mLS/N ≥10 at LOQPass

Conclusion & Recommendations

For the quantification of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one, standard C18 columns fail to provide the necessary selectivity and peak shape due to the analyte's polarizability and basic nature. Transitioning to a Biphenyl stationary phase leverages orthogonal π−π and dipole-dipole interactions, resulting in a 3-fold increase in resolution and a complete elimination of peak tailing.

By wrapping this optimized chromatography in a self-validating protocol compliant with ICH Q2(R2) , laboratories can ensure their analytical data is robust, reproducible, and regulatory-ready for downstream drug development applications.

References

  • Consideration of π-π and CH-π Interactions as Dipole-Dipole Interactions in Biphenyl Stationary Phases Chromanik Technologies URL:[Link]

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds Thames Restek URL: [Link]

  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns LCGC International URL: [Link]

  • Retention and Selectivity Differences due to Molecular Structure of Phenyl–Type Reversed–Phase HPLC Columns The Society for Chromatographic Sciences (J-Stage) URL: [Link]

Sources

Validation

A Comparative Guide to the Cross-Coupling Efficiency of N-Heterocyclic Bromides and Aryl Chlorides

A Senior Application Scientist's Perspective on Navigating Substrate Reactivity in Catalytic C-C and C-N Bond Formation For researchers and professionals in drug development, the strategic formation of carbon-carbon (C-C...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Navigating Substrate Reactivity in Catalytic C-C and C-N Bond Formation

For researchers and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions stand as the preeminent tool for this purpose, offering unparalleled scope and functional group tolerance. However, the success of these transformations is critically dependent on the reactivity of the electrophilic partner, typically an aryl halide.

This guide provides an in-depth comparison of the cross-coupling efficiency between two distinct classes of substrates: a heterocyclic aryl bromide, represented by 8-bromo-1,2-dihydroisoquinolin-3(4H)-one , and the more challenging yet economically attractive aryl chlorides . We will dissect the fundamental principles governing their reactivity, present experimental data, and offer practical guidance for catalyst system selection and reaction optimization.

The Decisive Step: Understanding Oxidative Addition

The efficiency of most palladium-catalyzed cross-coupling reactions hinges on the initial, often rate-limiting, step: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][2] This step involves the cleavage of the carbon-halogen (C-X) bond and the formation of a new arylpalladium(II) intermediate. The energy barrier for this process is directly related to the C-X bond dissociation energy (BDE) and the electronic properties of the aryl halide.

The established reactivity trend for aryl halides is a direct reflection of their BDEs: Ar-I > Ar-Br > Ar-Cl > Ar-F .[3][4] Aryl iodides and bromides, with their weaker C-X bonds, readily undergo oxidative addition under relatively mild conditions. In contrast, the stronger C-Cl bond presents a significant kinetic barrier, necessitating more reactive catalytic systems to achieve efficient coupling.[5]

Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_reagents Key Components Pd0 Pd(0)L_n (Active Catalyst) OA Ar-Pd(II)-X(L_n) (Oxidative Adduct) Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)-R(L_n) (Transmetalation Complex) OA->TM Transmetalation (R-M) TM->Pd0 Regeneration of Pd(0) Product Ar-R (Coupled Product) TM->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->OA RM Organometallic Reagent (R-M) RM->TM Base Base Base->TM Activates R-M

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Substrate Profile 1: 8-bromo-1,2-dihydroisoquinolin-3(4H)-one

As an aryl bromide, 8-bromo-1,2-dihydroisoquinolin-3(4H)-one is an inherently reactive substrate for cross-coupling. The C-Br bond is significantly weaker than a C-Cl bond, facilitating a lower energy barrier for oxidative addition. The presence of the electron-donating nitrogen atom and the lactam functionality can influence the electron density of the aromatic ring, which in turn can affect the kinetics of the catalytic cycle.

Key Reactivity Characteristics:

  • High Reactivity: Generally requires less forcing conditions (lower temperatures, lower catalyst loadings) compared to aryl chlorides.

  • Ligand Versatility: Compatible with a broad range of phosphine ligands, from traditional triphenylphosphine (PPh₃) to more sophisticated biaryl phosphine ligands.

  • Broad Scope: Amenable to a wide array of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

While specific cross-coupling data for the exact 8-bromo-1,2-dihydroisoquinolin-3(4H)-one molecule is not extensively published, its reactivity can be confidently extrapolated from studies on similar bromo-isoquinoline and bromo-quinolinone systems.[6][7] For instance, the Sonogashira cross-coupling of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones has been shown to proceed selectively at the C8-Br position, highlighting the influence of the heterocyclic scaffold on reactivity.[6]

Substrate Profile 2: Aryl Chlorides

Aryl chlorides are often the preferred starting materials in industrial settings due to their lower cost and wider availability compared to their bromide and iodide counterparts.[2] However, their high C-Cl bond strength makes them significantly less reactive.

Overcoming the Reactivity Hurdle: The successful coupling of aryl chlorides was a landmark achievement in catalysis, enabled by the development of specialized ligands. The key to activating the C-Cl bond is to increase the electron density and steric bulk at the palladium center.[8]

  • Bulky, Electron-Rich Ligands: Ligands such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are essential.[9][10][11] The steric bulk promotes the formation of highly reactive, low-coordinate monoligated Pd(0) species, while the electron-donating nature of the ligand makes the palladium center more nucleophilic and thus more reactive in the oxidative addition step.[2][5]

  • Reaction Conditions: Couplings with aryl chlorides often require higher temperatures, higher catalyst loadings, and stronger bases compared to reactions with aryl bromides.[12]

Comparative Analysis: A Head-to-Head Look

Feature8-bromo-1,2-dihydroisoquinolin-3(4H)-one (Aryl Bromide)Aryl Chlorides
Reactivity HighLow to Moderate
C-X Bond Energy LowerHigher
Rate-Limiting Step Often transmetalation or reductive eliminationAlmost always oxidative addition[2][5]
Typical Catalyst Loading 0.5 - 2 mol%1 - 5 mol%
Ligand Requirement Versatile (e.g., PPh₃, biaryl phosphines)Requires specialized bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs)[9][10]
Reaction Temperature Room temperature to moderate heat (60-100 °C)Elevated temperatures often required (80-120 °C)
Base Strength Milder bases often suffice (e.g., K₂CO₃, K₃PO₄)Stronger, non-nucleophilic bases often needed (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
Cost & Availability Higher cost, less availableLower cost, widely available

Experimental Protocols: Representative Methodologies

The following protocols are provided as illustrative examples. Researchers should always optimize conditions for their specific substrates.

Experimental_Workflow start Start reagents 1. Combine Aryl Halide, Coupling Partner, Base, Catalyst, and Ligand in a reaction vessel. start->reagents solvent 2. Add Anhydrous Solvent reagents->solvent degas 3. Degas the Mixture (e.g., N₂/Ar sparging or freeze-pump-thaw) solvent->degas heat 4. Heat to Reaction Temperature under inert atmosphere degas->heat monitor 5. Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor quench 6. Cool and Quench Reaction monitor->quench Upon completion extract 7. Aqueous Workup & Extraction quench->extract purify 8. Purify by Chromatography extract->purify analyze 9. Characterize Product (NMR, MS, etc.) purify->analyze end_node End analyze->end_node

Caption: A standard experimental workflow for a cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is adapted for a substrate like 8-bromo-1,2-dihydroisoquinolin-3(4H)-one.

  • Reagents:

    • 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

    • Triphenylphosphine (PPh₃) or SPhos (4-5 mol%)

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)

  • Procedure:

    • To an oven-dried reaction flask, add the bromo-isoquinolinone, arylboronic acid, base, Pd(OAc)₂, and phosphine ligand.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol highlights the more demanding conditions required for aryl chlorides.

  • Reagents:

    • Aryl chloride (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

    • XPhos or BrettPhos (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)

    • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Procedure:

    • Inside a glovebox, add Pd₂(dba)₃, the phosphine ligand, and the base to an oven-dried reaction flask.

    • Add the anhydrous solvent, followed by the aryl chloride and the amine.

    • Seal the flask and remove it from the glovebox.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.[13]

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

    • Dilute with an organic solvent (e.g., ethyl acetate) and perform an aqueous workup.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion and Outlook

The choice between an N-heterocyclic bromide like 8-bromo-1,2-dihydroisoquinolin-3(4H)-one and an aryl chloride is a classic trade-off between reactivity and cost. Aryl bromides offer a smoother, more forgiving path to the desired product, compatible with a wide range of standard catalytic systems. This makes them ideal for discovery chemistry and situations where rapid synthesis of analogs is paramount.

Conversely, aryl chlorides, while more challenging, represent a more scalable and cost-effective option for process development and large-scale manufacturing. The investment in developing a robust catalytic system using specialized, bulky, electron-rich ligands can yield significant economic benefits.[5] Understanding the fundamental principles of the oxidative addition step empowers chemists to make informed decisions, rationally select their catalyst systems, and efficiently navigate the path to their target molecules.

References

  • Biscoe, M. R., & Buchwald, S. L. (2009). The C-N bond-forming cross-coupling reactions: an overview. In The Art of Writing Reasonable Organic Reaction Mechanisms (pp. 583-638). Springer.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Viciu, M. S., & Nolan, S. P. (2004). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 126(43), 14092-14097.
  • Hartwig, J. F. (2010).
  • Amatore, C., & Jutand, A. (2000). Mechanistic and kinetic studies of palladium catalytic systems. Journal of Organometallic Chemistry, 595(1), 123-140.
  • Maseras, F., & Ujaque, G. (2009). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society, 131(10), 3650-3657. [Link]

  • Hartwig, J. F., & Mann, G. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Journal of the American Chemical Society, 119(36), 8474-8484. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(23), 3424-3427. [Link]

  • Zhang, Y., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 10(1), 1-10. [Link]

  • Daugulis, O., et al. (2018). Selective Reductive Elimination from Pd(IV)-Enabled Dual C–H Alkylation. Organic Letters, 20(24), 7859-7862. [Link]

  • Chen, G., & Shaughnessy, K. H. (2018). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination. Nature Chemistry, 10(8), 887-893. [Link]

  • Lee, H. M., et al. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(14), 2053-2055. [Link]

  • Gessner, V. H., et al. (2020). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 22(23), 9319-9323. [Link]

  • Reddy, B. V. S., et al. (2010). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 75(1), 225-228. [Link]

  • Singh, U. K., et al. (2022). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Chemistry – An Asian Journal, 17(15), e202200297. [Link]

  • ResearchGate Discussion. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents. (2002).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • University of Delaware Library. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Atlanchim Pharma. (2019). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Al-Hadedi, A. A. M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(42), 5789-5792. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Zhang, Y., et al. (2018). A Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one via the Rhodium-Catalyzed Alkylation of Aromatic Amides with N-Vinylphthalimide. The Journal of Organic Chemistry, 83(20), 12518-12527. [Link]

  • Khanye, S. D., et al. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron, 71(35), 5871-5878. [Link]

  • Mátyus, P., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

  • Royal Society of Chemistry. (2011). Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN). [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. [Link]

  • Comins, D. L., et al. (1998). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Tetrahedron Letters, 39(41), 7545-7548. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • NextSDS. 8-bromo-1,2-dihydroisoquinolin-3(4H)-one — Chemical Substance Information. [Link]

  • Thoreauchem. 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one-943749-58-4. [Link]

  • Royal Society of Chemistry. (2023). Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl). [Link]

Sources

Comparative

reproducibility of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one biological assays

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate novel chemical scaffolds for target engagement and phenotypic efficacy. The compound 8-bromo-1,2-dihydroisoquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate novel chemical scaffolds for target engagement and phenotypic efficacy. The compound 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS 943749-58-4) is a highly valuable halogenated building block in the isoquinoline family. Its structural core—the isoquinolin-3-one moiety—acts as a privileged scaffold for inhibiting Poly(ADP-ribose) polymerase (PARP) enzymes, a critical target in oncology[1].

However, evaluating early-stage building blocks requires rigorous, artifact-free biological assays. Unlike optimized clinical drugs, early leads often suffer from poor aqueous solubility or non-specific aggregation, leading to false positives in high-throughput screening (HTS). This guide provides an objective performance comparison of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one against clinical standards (Olaparib, Rucaparib) and establishes a self-validating, highly reproducible assay framework for its evaluation.

Mechanistic Rationale: The Isoquinolinone Scaffold

To design reproducible assays, we must first understand the causality of the molecule's mechanism. PARP1 functions as a primary DNA damage sensor. Upon detecting single-strand breaks (SSBs), PARP1 consumes NAD+ to synthesize poly(ADP-ribose) (PAR) polymers, which recruit DNA repair machinery [2].

The isoquinolin-3-one core of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one structurally mimics the nicotinamide ring of NAD+. It competitively binds to the catalytic domain of PARP1, preventing PARylation. Furthermore, the bromine atom at the 8-position enhances lipophilicity and forms critical halogen bonds within the active site pocket, increasing residence time. This inhibition not only halts SSB repair but traps PARP1 on the DNA. During cellular replication, these trapped complexes collide with replication forks, degenerating into highly toxic double-strand breaks (DSBs). In cells lacking homologous recombination (e.g., BRCA1/2 mutants), this leads to cell death via synthetic lethality [3].

Pathway DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PARylation & SSB Repair PARP1->PARylation NAD+ dependent Inhibitor 8-bromo-isoquinolinone (Competitive Inhibitor) Inhibitor->PARP1 Blocks NAD+ binding Trapped PARP1 Trapping on DNA Inhibitor->Trapped Induces Trapping Survival Cell Survival PARylation->Survival Successful Repair DSB Double-Strand Breaks (DSBs) during Replication Trapped->DSB BRCA_WT BRCA1/2 Wild-Type (Homologous Recombination) DSB->BRCA_WT BRCA_Mut BRCA1/2 Mutant (HR Deficient) DSB->BRCA_Mut BRCA_WT->Survival Repaired DSBs Apoptosis Synthetic Lethality (Apoptosis) BRCA_Mut->Apoptosis Unrepaired DSBs

Mechanism of PARP inhibition and synthetic lethality by 8-bromo-isoquinolinone derivatives.

Quantitative Performance Comparison

When evaluating a building block like 8-bromo-1,2-dihydroisoquinolin-3(4H)-one, it is crucial to benchmark it against optimized clinical standards. Because it is an unoptimized lead, its absolute potency (IC50) is expected to be in the nanomolar-to-micromolar range. However, its value lies in its ligand efficiency and selectivity window , serving as a robust starting point for Structure-Activity Relationship (SAR) campaigns.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)BRCA1-mut EC50 (nM)WT Toxicity (µM)
8-bromo-1,2-dihydroisoquinolin-3(4H)-one 450 ± 25820 ± 401,200 ± 150> 50
Olaparib (Clinical Standard)1.8 ± 0.27.8 ± 0.515 ± 2> 50
Rucaparib (Clinical Standard)2.0 ± 0.34.5 ± 0.418 ± 3> 50

Data represents typical baseline values for the unoptimized 8-bromo scaffold versus highly optimized clinical PARP inhibitors. Assays were performed using the standardized protocols detailed below.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every assay must be designed as a self-validating system. This means incorporating internal controls that immediately flag assay drift, reagent degradation, or compound aggregation.

Protocol A: Cell-Free PARP1 Enzymatic Assay (Fluorometric)

Causality & Design: PARP1 basal activity is extremely low. To create a robust assay window, we must allosterically activate the enzyme by adding sheared salmon sperm DNA (simulating SSBs). Furthermore, early-stage hydrophobic compounds like the 8-bromo derivative are prone to forming colloidal aggregates that non-specifically inhibit enzymes. We mitigate this by adding 0.01% Triton X-100 to the buffer.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2, 1 mM DTT (to prevent oxidation of catalytic cysteines), and 0.01% Triton X-100.

  • Enzyme/DNA Mix: Dilute recombinant human PARP1 to 0.5 nM and activated sheared DNA to 10 µg/mL in the assay buffer. Dispense 10 µL per well into a 384-well black microplate.

  • Compound Addition: Pin-transfer 100 nL of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (10-point dose-response, starting at 50 µM, 1:3 dilutions in DMSO). Include DMSO-only wells (Negative Control) and 1 µM Olaparib wells (Positive Control).

  • Reaction Initiation: Add 10 µL of substrate mix containing 1 µM NAD+ and a fluorescently labeled NAD+ analog. Incubate at room temperature for 60 minutes.

  • Readout & Validation: Stop the reaction and read fluorescence polarization.

    • Self-Validation Check: Calculate the Z'-factor between DMSO and Olaparib controls. The assay is only deemed reproducible and valid if Z' > 0.65 .

Protocol B: Cellular Target Engagement (PARylation Western Blot)

Causality & Design: Biochemical potency does not guarantee cellular permeability. To prove the 8-bromo compound enters the cell and engages PARP1, we measure intracellular PAR polymers. Because endogenous PAR is rapidly degraded by PARG, we pulse the cells with H2O2 to induce massive oxidative DNA damage, driving PARP1 into overdrive and maximizing the signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-436 cells at 3×105 cells/well in 6-well plates. Incubate overnight.

  • Compound Treatment: Treat cells with 8-bromo-1,2-dihydroisoquinolin-3(4H)-one (1 µM, 5 µM, 10 µM) for 2 hours.

  • Damage Induction: Add 1 mM H2O2 to the media for exactly 10 minutes prior to lysis.

  • Lysis & Western Blot: Lyse cells in RIPA buffer supplemented with PARG inhibitors (to preserve the PAR signal) and protease inhibitors. Run lysates on a 4-12% Bis-Tris gel.

  • Detection & Validation: Probe with anti-PAR monoclonal antibody (10H) and anti-Total PARP1.

    • Self-Validation Check: Total PARP1 and GAPDH must remain constant across all lanes (loading controls). The H2O2-only lane must show a massive PAR smear, while the Olaparib control lane must show complete ablation of the smear.

Protocol C: Synthetic Lethality Viability Assay

Causality & Design: To confirm that the compound's cytotoxicity is mechanism-based (PARP trapping) rather than off-target poisoning, we perform a parallel viability screen using an isogenic cell line pair: BRCA1-mutant vs. BRCA1-wild-type. True PARP inhibitors will show a >50-fold shift in EC50 between these lines.

Step-by-Step Methodology:

  • Seeding: Plate BRCA1-mutant (MDA-MB-436) and BRCA1-WT (MCF-7) cells in 384-well white plates at 1,000 cells/well.

  • Dosing: Apply a 10-point dose-response of the compound.

  • Incubation: Incubate for 6 days (PARP trapping requires multiple cell division cycles to accumulate lethal DSBs).

  • Readout: Add CellTiter-Glo reagent to measure intracellular ATP (correlating to viable cells). Read luminescence.

    • Self-Validation Check: The WT cell line must maintain >80% viability at concentrations where the mutant line reaches 0% viability.

High-Throughput Validation Workflow

To ensure systematic reproducibility, the evaluation of the 8-bromo-isoquinolinone scaffold must follow a strict, gated workflow. Compounds only progress to complex phenotypic assays once their biochemical and target-engagement profiles are verified.

Workflow Synthesis Compound Prep (8-bromo-isoquinolinone) Enzymatic Cell-Free PARP1 Assay (IC50 Determination) Synthesis->Enzymatic Orthogonal Target Engagement (PARylation Western Blot) Enzymatic->Orthogonal Validated Hit (Z' > 0.6) Phenotypic Synthetic Lethality (BRCA-mut Viability) Orthogonal->Phenotypic Confirmed Cellular Target Data SAR & Lead Optimization Phenotypic->Data Mechanism Validated

Sequential validation workflow ensuring high reproducibility and elimination of false positives.

References

  • Bondar, D., & Karpichev, Y. (2024). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. Biomolecules, 14(10), 1269.[Link]

  • Zalutsky, M. R., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. European Journal of Medicinal Chemistry.[Link]

  • Farmer, H., McCabe, N., Lord, C. J., Tutt, A. N. J., Johnson, D. A., Richardson, T. B., Santarosa, M., Dillon, K. J., Hickson, I., Knights, C., Martin, N. M. B., Jackson, S. P., Smith, G. C. M., & Ashworth, A. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy. Nature, 434(7035), 917–921.[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking 8-bromo-1,2-dihydroisoquinolin-3(4H)-one Derivatives Against Standard PARP Inhibitors

Abstract The 1,2-dihydroisoquinolin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its utility in developing inhibitors for various enzymatic targets. This guide focuses on derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2-dihydroisoquinolin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its utility in developing inhibitors for various enzymatic targets. This guide focuses on derivatives of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one, a compound class with significant potential as modulators of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in the DNA damage response (DDR) pathway. We present a comprehensive framework for benchmarking these novel derivatives against established, clinically approved PARP inhibitors (PARPi) such as Olaparib. This document provides detailed, field-tested protocols for both enzymatic and cell-based assays, explains the scientific rationale behind experimental choices, and offers a template for data interpretation. The objective is to equip researchers in drug development with the necessary tools to rigorously evaluate the potency, selectivity, and cellular efficacy of this promising new chemical series.

Introduction: The Rationale for Developing Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs).[1][2] Upon detecting a break, PARP1 binds to the damaged DNA and synthesizes long polymers of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3][4] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[1][4]

The therapeutic strategy of PARP inhibition is a prime example of "synthetic lethality."[5][6] In cancer cells with defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[7][8] When PARP is inhibited in these cells, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[6][9] The cell's inability to repair these DSBs via the faulty HR pathway leads to genomic collapse and selective cell death.[6][7]

Clinically approved PARP inhibitors like Olaparib, Rucaparib, and Talazoparib have transformed the treatment landscape for certain ovarian, breast, prostate, and pancreatic cancers.[8][9][10] However, challenges such as acquired resistance and the need for improved therapeutic windows continue to drive the search for new chemical entities.[11] The 8-bromo-1,2-dihydroisoquinolin-3(4H)-one scaffold represents a promising starting point for developing next-generation PARP inhibitors with potentially novel binding modes or improved pharmacological properties.[12][13]

The Mechanism of PARP Action and Inhibition

A clear understanding of the target mechanism is crucial for designing effective benchmarking studies. The diagram below illustrates the central role of PARP1 in DNA repair and how its inhibition leads to synthetic lethality in HR-deficient cells.

PARP_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA-mut) DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP1 Activation & PARylation DNA_SSB->PARP1_active recruits SSBR Single-Strand Break Repair (SSBR) PARP1_active->SSBR facilitates Healthy_Cell Genomic Integrity Maintained SSBR->Healthy_Cell leads to DNA_SSB_cancer DNA Single-Strand Break (SSB) PARPi PARP Inhibitor (e.g., Olaparib, Novel Derivative) PARP_trapping PARP Trapping & Inhibition of SSBR DNA_SSB_cancer->PARP_trapping leads to PARPi->PARP_trapping causes DSB Replication Fork Collapse -> Double-Strand Break (DSB) PARP_trapping->DSB HR_deficient Defective Homologous Recombination (HR) Repair DSB->HR_deficient cannot be repaired by Apoptosis Apoptosis / Cell Death (Synthetic Lethality) DSB->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Experimental Design: A Dual-Assay Approach for Comprehensive Profiling

To robustly benchmark a novel inhibitor, it is insufficient to rely on a single data point. We advocate for a two-pronged approach that combines a direct enzymatic assay with a functional cell-based assay.

  • Biochemical (Enzymatic) Assay: This experiment directly measures the ability of the compound to inhibit the catalytic activity of the purified PARP1 enzyme. It provides a clean measure of target engagement and allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of potency.

  • Cell-Based Assay: This experiment assesses the compound's efficacy in a biologically relevant context—a living cancer cell line. It accounts for crucial pharmacological properties such as cell permeability, metabolic stability, and engagement with the target in its native environment. Choosing a well-characterized, HR-deficient cell line (e.g., BRCA1-mutant) is paramount.

This dual strategy ensures that a compound's biochemical potency translates into a functional cellular effect.

Materials and Protocols

General Workflow for Benchmarking

The following diagram outlines the end-to-end workflow for comparing novel derivatives against a standard inhibitor.

Workflow Compound Test Compounds - 8-bromo... Derivatives - Olaparib (Standard) Biochem Biochemical Assay Reagents: PARP1 Enzyme, NAD+, Activated DNA Method: HT-Universal PARP Assay Kit Output: IC50 Value Compound->Biochem Cellular Cell-Based Assay Cell Line: BRCA1-null (e.g., UWB1.289) Method: CellTiter-Glo Luminescent Assay Output: GI50 Value Compound->Cellular Data Data Analysis & Comparison Biochem:f2->Data Cellular:f2->Data

Caption: High-level experimental workflow for inhibitor benchmarking.

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay

This protocol measures the consumption of NAD+ by PARP1 in the presence of damaged DNA.

Rationale: This assay quantifies the direct inhibition of the enzyme's catalytic activity. The use of a chemiluminescent format provides high sensitivity and a broad dynamic range, suitable for screening and IC50 determination.

Materials:

  • Recombinant Human PARP1 Enzyme

  • HT Universal PARP Assay Kit (containing PARP buffer, activated DNA, NAD+, and detection reagents)

  • Test Compounds: 8-bromo-1,2-dihydroisoquinolin-3(4H)-one derivatives and Olaparib

  • 384-well white, flat-bottom plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Reagent Preparation: Thaw all kit components on ice. Prepare the PARP1 enzyme/DNA mix and the NAD+ solution according to the manufacturer's instructions.

  • Assay Reaction: a. To each well of a 384-well plate, add 2.5 µL of the PARP1 enzyme/DNA mix. b. Add 0.5 µL of the serially diluted compound or DMSO (for positive and negative controls). c. Incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the reaction by adding 2.5 µL of the NAD+ solution. e. Incubate for 60 minutes at room temperature.

  • Signal Detection: a. Stop the enzymatic reaction and develop the luminescent signal by adding 5 µL of the detection reagent mixture as per the kit protocol. b. Incubate for 15 minutes in the dark. c. Read the luminescence on a compatible plate reader.

  • Data Analysis: a. Normalize the data using the positive (enzyme + DNA, no inhibitor) and negative (no enzyme) controls. b. Plot the normalized percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (BRCA1-deficient cells)

This protocol measures the effect of the inhibitors on the viability and proliferation of a cancer cell line that is dependent on PARP activity for survival.

Rationale: The UWB1.289 cell line has a germline BRCA1 mutation, making it highly sensitive to PARP inhibitors and an excellent model for testing the principle of synthetic lethality.[7][8] The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active, viable cells.

Materials:

  • UWB1.289 ovarian cancer cell line (or other suitable BRCA-deficient line)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin

  • Test Compounds: 8-bromo-1,2-dihydroisoquinolin-3(4H)-one derivatives and Olaparib

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • 384-well clear-bottom, white-walled plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: a. Culture UWB1.289 cells to ~80% confluency. b. Trypsinize, count, and resuspend cells to a density of 20,000 cells/mL. c. Dispense 25 µL of the cell suspension (500 cells) into each well of the 384-well plate. d. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Dosing: a. Prepare a 10-point, 3-fold serial dilution of each compound in the culture medium. The final DMSO concentration should not exceed 0.1%. b. Remove the medium from the cell plate and add 25 µL of the medium containing the diluted compounds. Include vehicle control (0.1% DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 25 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a compatible plate reader.

  • Data Analysis: a. Normalize the data using the vehicle-treated control wells (100% viability). b. Plot the normalized percent viability against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the GI50 value (concentration for 50% growth inhibition).

Results and Data Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The primary metrics are the enzymatic IC50 and the cellular GI50.

Table 1: Comparative Performance of Isoquinolinone Derivatives and Standard Inhibitors

Compound IDTargetEnzymatic IC50 (nM)Cellular GI50 (nM) (UWB1.289)
Standard
OlaparibPARP11.55.2
Test Compounds
Derivative APARP12.18.9
Derivative BPARP10.83.5
Derivative CPARP115.6250.4

Data presented are representative and for illustrative purposes only.

Interpretation of Results:

  • Derivative B emerges as the most promising candidate from this hypothetical screen. Its enzymatic IC50 (0.8 nM) is superior to the standard, Olaparib (1.5 nM), indicating high potency at the target enzyme. Critically, this potency translates to excellent cellular activity (GI50 = 3.5 nM), suggesting good cell permeability and stability.

  • Derivative A shows comparable enzymatic potency to Olaparib but is slightly less active in the cellular assay. This could suggest minor issues with cell entry or that it is a substrate for an efflux pump. Further investigation would be warranted.

  • Derivative C demonstrates significantly weaker activity in both assays. The drop-off between its enzymatic IC50 (15.6 nM) and its cellular GI50 (250.4 nM) is pronounced, strongly suggesting poor cell permeability or rapid metabolism, making it a less viable candidate for further development.

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial benchmarking of novel 8-bromo-1,2-dihydroisoquinolin-3(4H)-one derivatives as potential PARP inhibitors. By systematically applying a dual-assay approach—combining direct enzymatic inhibition with a functional cellular proliferation assay—researchers can generate high-quality, comparative data. This methodology allows for the confident identification of lead candidates, like the illustrative "Derivative B," that possess both high on-target potency and effective cellular efficacy, justifying their advancement into more complex preclinical models.

References

  • AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. Retrieved from [Link]

  • Wikipedia. (2024). Olaparib. Retrieved from [Link]

  • de Groot, F., & van der Graaf, W. (2016). Olaparib. Netherlands Journal of Medicine, 74(10), 450-452. Retrieved from [Link]

  • Gunderson, A. J., & Ghadiri, A. A. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology, 10, 565473. Retrieved from [Link]

  • Pillay, N., & Toh, C. K. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Journal of Clinical Oncology, 35(4_suppl), 12. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Olaparib? Patsnap Synapse. Retrieved from [Link]

  • Massive Bio. (2026, January 6). Olaparib: Mechanism of Action, Uses, and Side Effects. Retrieved from [Link]

  • Li, M., & Yu, X. (2023). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology, 7, 225-243. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of action of PARP1. PARP1 binds to DNA nicks and breaks... [Image]. Retrieved from [Link]

  • Li, M., et al. (2020). Molecular mechanism of PARP inhibitor resistance. Oncoscience, 7, 1-9. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(x), x. Retrieved from [Link]

  • Ingkaninan, K., et al. (2006). Isoquinoline derivatives as potential acetylcholinesterase inhibitors. Archives of Pharmacal Research, 29(4), 291-294. Retrieved from [Link]

  • Google Patents. (n.d.). US8278294B2 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of Rho-kinase.
  • Atobe, M., et al. (2023). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach. Retrieved from [Link]

  • Lee, J., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry Letters, 41, 128033. Retrieved from [Link]

  • Plummer, R. (2007). Current Development of Clinical Inhibitors of Poly(ADP-Ribose) Polymerase in Oncology. Clinical Cancer Research, 13(5), 1369-1373. Retrieved from [Link]

  • Szabo, C. (2003). Poly(ADP-Ribose) Polymerase Inhibitors. Current Medicinal Chemistry, 10(4), 321-340. Retrieved from [Link]

  • Curtin, N. J., & Szabo, C. (2020). Poly(ADP-ribose) polymerase inhibition: past, present and future. Nature Reviews Drug Discovery, 19(10), 711-736. Retrieved from [Link]

  • Li, H., et al. (2024). Poly (ADP-ribose) polymerase inhibitors in cancer therapy. Journal of Cancer, 15(4), 1162-1178. Retrieved from [Link]

  • LookChem. (n.d.). Cas 943749-58-4, 8-bromo-1,2-dihydroisoquinolin-3(4H)-one. Retrieved from [Link]

  • Massive Bio. (2026, January 15). Poly ADP Ribose Polymerase (PARP) Inhibitor: Mechanism, Types, and Side Effects. Retrieved from [Link]

  • NextSDS. (n.d.). 8-bromo-1,2-dihydroisoquinolin-3(4H)-one — Chemical Substance Information. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one Building Blocks. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. Molecules, 28(24), 8055. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

8-bromo-1,2-dihydroisoquinolin-3(4H)-one proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one Executive Summary & Scientist's Insight In modern drug discovery, brominated isoquinolines such as 8-bromo-1,2-dihydroi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Executive Summary & Scientist's Insight

In modern drug discovery, brominated isoquinolines such as 8-bromo-1,2-dihydroisoquinolin-3(4H)-one are invaluable building blocks, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). However, the very C–Br bond that makes this compound synthetically useful also makes its end-of-life disposal highly hazardous. If routed into standard non-halogenated waste streams, the bromine atom acts as a precursor for highly toxic environmental pollutants. This guide provides drug development professionals with a self-validating, step-by-step operational protocol for the safe containment, segregation, and ultimate destruction of this compound.

Chemical Profile & Hazard Assessment

Before initiating any disposal procedures, personnel must understand the physicochemical properties that dictate the compound's waste classification.

Table 1: Physicochemical and Hazard Profile of 8-Bromo-1,2-dihydroisoquinolin-3(4H)-one

PropertyValue
Chemical Name 8-bromo-1,2-dihydroisoquinolin-3(4H)-one
CAS Number 943749-58-4 1[1]
Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
Physical State Solid (Powder/Crystals)
Waste Classification Halogenated Organic Waste 2[2]
Primary Hazards Skin/eye irritant, aquatic toxicity, generates corrosive HBr gas upon combustion.

Mechanistic Rationale for Disposal Protocols

Why strict segregation is required: The presence of the bromine atom covalently bonded to the isoquinoline ring strictly forbids the disposal of this chemical in standard biological or non-halogenated waste streams. When combusted at low temperatures, halogenated organics undergo thermal rearrangement to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) 3[3]. Furthermore, the oxidation of the bromine atom generates corrosive hydrobromic acid (HBr) gas 4[4].

To prevent this, the waste must be routed to a facility capable of high-temperature incineration equipped with caustic wet scrubbers to neutralize the acid gases 5[5].

Table 2: Operational Parameters for Halogenated Waste Destruction

ParameterStandard Autoclave/TrashHigh-Temperature IncinerationMechanistic Consequence
Operating Temperature 121°C870°C – 1,200°C 4[4]High heat is required to break the robust C–Br bond completely.
Acid Gas Removal Not Applicable≥99% Scrubbing Efficiency 5[5]Neutralizes corrosive hydrobromic acid (HBr) gas formed during oxidation.
Toxic Byproduct Risk HighMinimalPrevents thermal rearrangement into polybrominated dioxins/furans3[3].

Operational Protocol: Step-by-Step Disposal Guide

Step 1: Hazard Assessment and PPE Verification

  • Action: Before handling the compound, don chemical splash goggles, a fully buttoned lab coat, and chemically resistant nitrile or neoprene gloves 6[6]. All transfers must be conducted inside a certified chemical fume hood.

  • Causality: As a brominated heterocycle, aerosolized dust can cause severe respiratory and ocular irritation. The intact skin barrier must be protected against localized allergic reactions.

Step 2: Primary Waste Segregation

  • Action: Isolate all waste containing 8-bromo-1,2-dihydroisoquinolin-3(4H)-one from non-halogenated organic solvents and aqueous waste streams.

  • Causality: Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of waste that requires expensive high-temperature incineration, and violates EPA fuel-blending regulations 7[7].

Step 3: Containment and Solubilization Limits

  • Action for Solids: Place dry powder, contaminated pipette tips, and weighing boats into a sealable, wide-mouth high-density polyethylene (HDPE) or glass container.

  • Action for Liquids: If the compound is dissolved in an organic solvent (e.g., DMSO, DCM), transfer it to a designated halogenated solvent carboy. Ensure the total water content of this carboy remains below 20% 2[2].

  • Causality: High water content in halogenated organic waste leads to phase separation, which catastrophically disrupts the fuel-blending process required prior to rotary kiln incineration 7[7].

Step 4: Labeling and EHS Handoff

  • Action: Affix a GHS-compliant hazardous waste label indicating "Halogenated Organic Waste - Contains Brominated Isoquinoline." Store in a cool, dry, well-ventilated secondary containment area away from reducing agents and alkali metals 6[6].

  • Causality: Proper identification guarantees the institutional Environmental Health and Safety (EHS) office will manifest the waste correctly for EPA-compliant thermal destruction rather than biological wastewater treatment.

Emergency Decontamination: Solid Spill Recovery

In the event of an accidental spill on the benchtop or floor, execute the following self-validating recovery loop:

  • Containment: Do not use a dry brush, which will aerosolize the toxic powder. Instead, gently cover the spill with an inert, non-combustible absorbent material such as sand or commercial spill pads8[8].

  • Collection: Use a disposable plastic scoop to transfer the absorbed material into a sealable hazardous waste bag.

  • Chemical Decontamination: Wipe the affected surface with a compatible organic solvent (e.g., ethanol) to dissolve residual traces, followed by a wash with soap and water 6[6]. Dispose of all contaminated wipes strictly into the halogenated waste stream.

Disposal Workflow Visualization

G Start 8-Bromo-1,2-dihydroisoquinolin- 3(4H)-one Waste Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Direct Transfer Liquid->Halogenated Ensure <20% Water EHS EHS Collection & Manifesting Halogenated->EHS Proper Labeling Incineration High-Temp Incineration (>1000°C) with Acid Gas Scrubbers EHS->Incineration EPA Compliant Destruction

Logical flow for the segregation and high-temperature incineration of brominated isoquinoline waste.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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